Product packaging for Germacrene D(Cat. No.:)

Germacrene D

Cat. No.: B1201705
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Sesquiterpene Research

Germacrene D belongs to the germacrane (B1241064) class of sesquiterpenes, which are characterized by a 10-membered carbon ring structure. foodb.ca Sesquiterpenes, a diverse group of 15-carbon isoprenoids, are widely distributed in nature, particularly in plants, and exhibit a vast array of biological activities. wikipedia.org this compound is a notable member of this family and often serves as a crucial intermediate in the biosynthesis of other more complex sesquiterpenes. nih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.comnih.govglpbio.com Its chemical structure, featuring a cyclodecane (B1584694) ring with an isopropyl group and two methyl groups, makes it a reactive molecule capable of undergoing various rearrangements to form other sesquiterpenoid skeletons, such as cadinanes, muurolanes, and amorphanes. mdpi.commdpi.comontosight.ai

Historical Perspective on this compound Discovery and Early Investigations

The initial isolation of this compound dates back to 1969 from the plant Pseudotsuga japonica. nih.gov Early research focused on its identification in the essential oils of various plant species. oup.com Subsequent investigations in the late 20th and early 21st centuries began to unravel its significance as a biosynthetic precursor. nih.govmdpi.com Studies involving acid-catalyzed, photochemical, and thermally induced rearrangements demonstrated its role in the formation of a wide range of other sesquiterpenes. nih.gov These early studies laid the groundwork for understanding the complex chemical transformations that this compound can undergo, both within the plant and under laboratory conditions.

Significance of this compound in Natural Product Chemistry and Chemical Ecology

In the realm of natural product chemistry, this compound is a key building block. Its ability to cyclize and rearrange into numerous other sesquiterpene structures makes it a central compound in the biosynthesis of a diverse array of natural products. nih.govnih.govmdpi.commdpi.comresearchgate.netmdpi.comnih.govglpbio.com This biosynthetic potential has been a subject of intense study, with researchers exploring the enzymatic and chemical pathways that lead from this compound to other compounds. nih.gov

From a chemical ecology perspective, this compound plays a vital role in plant-insect interactions. mdpi.com It can act as an insect repellent, deterring herbivores such as aphids and ticks. nih.govmdpi.commdpi.com Conversely, it can also function as an attractant for certain insects, influencing host-plant selection. For instance, the tobacco budworm moth, Heliothis virescens, has receptor neurons that are highly sensitive to this compound, indicating its importance as a chemical cue for this species. oup.com Furthermore, it has been shown to act as a masking substance, inhibiting the response of some insects to attractants. researchgate.net

Overview of Major Research Domains Pertaining to this compound

Current research on this compound is multifaceted and spans several key domains:

Biosynthesis and Metabolic Engineering: A significant area of research focuses on understanding the biosynthetic pathways of this compound in plants and microorganisms. nih.govnih.govnih.gov This includes the identification and characterization of the enzymes responsible for its synthesis, such as this compound synthase. wikipedia.orguniprot.orgexpasy.orguniprot.org Researchers are also actively engaged in the metabolic engineering of microorganisms like Saccharomyces cerevisiae to produce enantiopure this compound at high titers, offering a sustainable alternative to its extraction from natural sources. nih.govnih.gov

Chemical Synthesis and Rearrangements: The chemical reactivity of this compound continues to be a subject of investigation. Studies explore its acid-catalyzed cyclization and thermal rearrangements to better understand the formation of other sesquiterpenes. nih.govmdpi.com Computational studies using ab initio methods are also employed to investigate the energetics of these transformations. mdpi.com

Ecological Roles: Further exploration into the ecological functions of this compound is ongoing. This includes its role in plant defense mechanisms against herbivores and pathogens, as well as its involvement in attracting pollinators. nih.govmdpi.commdpi.com The stereochemistry of this compound is also a critical aspect of this research, as different enantiomers can exhibit distinct biological activities.

Biological Activities: The antimicrobial and insecticidal properties of this compound are well-documented and remain an active area of research. wikipedia.orgresearchgate.netontosight.ai Studies have shown its effectiveness against various bacteria and fungi, as well as its insecticidal activity against pests like mosquitoes. nih.govmdpi.comontosight.aichemsrc.com

Chemical Properties and Natural Occurrence of this compound

PropertyValue
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
CAS Number 23986-74-5

Natural Sources of this compound

Plant FamilyPlant Species
ApiaceaeKundmannia sicula researchgate.net
AsteraceaeSolidago canadensis nih.govmedchemexpress.com
BurseraceaeBursera species nih.govmdpi.comglpbio.comchemsrc.commedchemexpress.com
LamiaceaeLamium (deadnettles), Stachys (hedgenettles) wikipedia.org
LauraceaeCryptocarya mandioccana mdpi.com
VerbenaceaeVitex rivularis, Vitex ferruginea mdpi.com
ZingiberaceaeZingiber officinale (ginger)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1201705 Germacrene D

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBLDCXCZKKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101019972
Record name 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37839-63-7
Record name 8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101019972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biosynthesis and Enzymology of Germacrene D

Precursor Pathways to Germacrene D

The biosynthesis of the sesquiterpene this compound originates from the fundamental five-carbon (C5) isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These precursors are synthesized via two primary and distinct metabolic routes: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. jmb.or.kr

The Mevalonate (MVA) pathway is a crucial metabolic sequence for generating IPP and DMAPP, predominantly active in the cytosol of eukaryotes, as well as in archaea and certain bacteria. wikipedia.orgoup.com The pathway is initiated by the condensation of three acetyl-CoA molecules. nih.gov Initially, two molecules of acetyl-CoA combine to create acetoacetyl-CoA. This is followed by the addition of a third acetyl-CoA molecule, which results in the formation of 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). nih.gov A key regulatory step is the reduction of HMG-CoA to mevalonate (MVA), a reaction catalyzed by the enzyme HMG-CoA reductase (HMGR). nih.gov

Following its synthesis, MVA undergoes two successive phosphorylations at the 5-OH position, which is then followed by a decarboxylation step to produce IPP. wikipedia.org The enzyme isopentenyl diphosphate isomerase (IDI) facilitates the crucial reversible conversion of IPP to its isomer DMAPP, thereby supplying both C5 building blocks required for the assembly of more complex isoprenoids. nih.gov

The Methylerythritol Phosphate (MEP) pathway, also referred to as the non-mevalonate pathway, represents an alternative route for the synthesis of IPP and DMAPP. nih.gov This pathway is primarily found in most bacteria, green algae, and the plastids of higher plants. nih.govannualreviews.org In organisms such as plants that contain both pathways, they are spatially separated; the MVA pathway is active in the cytosol, while the MEP pathway functions within the plastids. wikipedia.orgoup.com

The MEP pathway commences with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (G3P), which are intermediates of glycolysis, to yield 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govresearchgate.net DXP is subsequently converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) through a reductive isomerization. nih.gov A series of enzymatic steps then transforms MEP into IPP and DMAPP, proceeding through intermediates such as 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP), and 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). nih.gov Notably, the final enzyme in this pathway can generate both IPP and DMAPP, which means that the IPP isomerase (IDI) is not indispensable in all organisms that utilize the MEP pathway. nih.gov

Farnesyl diphosphate (FPP), the immediate C15 precursor for this compound, is assembled through sequential "head-to-tail" condensations of the C5 units, IPP and DMAPP. nih.govresearchgate.net This critical chain-lengthening process is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). oup.com

The synthesis starts with the condensation of one molecule of DMAPP with one molecule of IPP to produce the C10 intermediate, geranyl diphosphate (GPP). proteopedia.org In a subsequent reaction, another IPP molecule is added to GPP to form the C15 product, (E,E)-FPP. nih.govnih.gov FPPS is a pivotal enzyme that supplies the precursor for a vast range of isoprenoids, including not only sesquiterpenes like this compound but also sterols, dolichols, and ubiquinones. oup.com

Interactive Data Table: Key Enzymes in Precursor Biosynthesis

EnzymePathway/ProcessSubstrate(s)Product(s)
HMG-CoA Reductase (HMGR)MVA PathwayHMG-CoAMevalonate (MVA)
Isopentenyl Diphosphate Isomerase (IDI)MVA & MEP PathwaysIsopentenyl diphosphate (IPP)Dimethylallyl diphosphate (DMAPP)
1-deoxy-D-xylulose 5-phosphate synthase (DXS)MEP PathwayPyruvate, D-glyceraldehyde 3-phosphate1-deoxy-D-xylulose 5-phosphate (DXP)
Farnesyl Diphosphate Synthase (FPPS)FPP SynthesisDMAPP, IPP, GPPFarnesyl diphosphate (FPP)

Methylerythritol Phosphate Pathway (MEP) Contribution to IPP and DMAPP

This compound Synthase (GDS) Enzymatic Mechanisms

This compound synthases (GDS) are sesquiterpene synthase enzymes responsible for the cyclization of FPP to form this compound. These enzymes have been successfully identified and characterized from a variety of organisms, particularly plants and fungi. For example, a GDS named XsTPS1 was isolated from the cocklebur plant (Xanthium strumarium), and its function was verified by expressing the gene in yeast and through in vitro assays using the purified enzyme. oup.com

A particularly interesting case is the goldenrod plant (Solidago canadensis), which is unusual because it produces both the (+) and (-) enantiomers of this compound. Detailed investigation led to the isolation of two distinct but closely related cDNAs, Sc11 and Sc19. Functional expression of these genes revealed that Sc11 encodes (+)-germacrene D synthase, while Sc19 encodes (–)-germacrene D synthase, demonstrating that separate enzymes are responsible for the synthesis of each enantiomer. These two enzymes share an 85% amino acid sequence identity.

Research into fungal sources has also been fruitful. A study of the fungus Acremonium chrysogenum led to the identification of a sesquiterpene synthase, AcTPS1, which was found to primarily produce (–)-germacrene D. researchgate.net Comparative analyses indicated that AcTPS1 is a particularly efficient producer of this compound. researchgate.net Furthermore, in the bacterium Streptomyces coelicolor, a bifunctional enzyme known as geosmin (B144297) synthase possesses an N-terminal domain that catalyzes the conversion of FPP into a mixture of germacradienol (B1257783) and this compound. researchgate.net

Interactive Data Table: Examples of Identified this compound Synthases

Enzyme NameOrganismProduct(s)
XsTPS1Xanthium strumariumThis compound
Sc11Solidago canadensis(+)-Germacrene D
Sc19Solidago canadensis(−)-Germacrene D
AcTPS1Acremonium chrysogenum(−)-Germacrene D
Geosmin Synthase (N-terminal domain)Streptomyces coelicolorGermacradienol, this compound

The catalytic mechanism of this compound synthase involves a sophisticated cyclization of the linear FPP substrate. The reaction is initiated by the removal of the diphosphate group from FPP, which generates a farnesyl cation. This initial ionization step is a common feature among many terpene cyclases. The subsequent folding and cyclization of the highly flexible farnesyl cation are directed by the specific three-dimensional structure of the enzyme's active site, which acts as a template.

For the germacradienol/germacrene D synthase from Streptomyces coelicolor, the cyclization cascade begins with the formation of a bond between carbon 1 and carbon 10 of the farnesyl cation. researchgate.net This step results in the formation of a key germacradienyl cation intermediate. researchgate.net This intermediate represents a branch point in the reaction pathway. To form this compound, the reaction proceeds through a 1,3-hydride shift. acs.org This complex mechanism, where a single intermediate can be partitioned to yield multiple products, underscores the catalytic prowess of these enzymes. The precise stereochemistry of the final this compound product, whether (+) or (-), is dictated by subtle variations in the active sites of the respective enantiospecific synthases.

Structural Biology of this compound Synthases (e.g., homology modeling)

The precise three-dimensional structure of this compound synthase (GDS) has not yet been determined through direct methods like X-ray crystallography. However, significant insights into its architecture and active site have been gained through homology modeling. Researchers have constructed computational models of GDS based on the known crystal structure of a related class I terpene synthase, 5-epi-aristolochene synthase (TEAS) from Nicotiana tabacum (tobacco), which often serves as a template for modeling sesquiterpene synthases. researchgate.netnih.gov For instance, both (+)-germacrene D synthase and (–)-germacrene D synthase from goldenrod (Solidago canadensis) have been modeled using the TEAS structure as a guide. researchgate.net

These models reveal a typical terpene synthase fold and allow for the identification of key amino acid residues within the enzyme's active site that are crucial for catalysis. nih.gov The active site is a hydrophobic pocket where the substrate, farnesyl pyrophosphate (FPP), binds and is folded into a specific conformation before the cyclization cascade is initiated. Homology models have been used to identify specific aromatic residues, such as Y524, W275, and Y406 in (S)-germacrene D synthase, which are hypothesized to stabilize the carbocation intermediates formed during the reaction through cation-π interactions and to help steer the folding of the substrate. Docking simulations, where the common 11-germacrenyl cation intermediate is placed into the active site of the modeled enzymes, suggest that subtle differences in the positioning of amino acid residues between the (+)- and (–)-GDS enzymes dictate the final stereochemical outcome of the product. researchgate.net

Substrate Specificity and Promiscuity of GDS Enzymes with Modified FPP Analogues

This compound synthase (GDS) displays a degree of substrate promiscuity, meaning it can accept and process molecules other than its natural substrate, farnesyl pyrophosphate (FPP). This characteristic has been explored using various chemically modified FPP analogues to probe the enzyme's active site constraints and catalytic mechanism. rsc.org

Studies on GDS from Solidago canadensis have shown that the enzyme's acceptance of an analogue is highly dependent on the location and nature of the chemical modification. rsc.org For example, electron-withdrawing fluoride (B91410) substitutions can dramatically alter the reaction. When 10-fluoro-FPP is supplied, the enzyme's cyclization pattern changes from the typical 1,10-ring closure to a 1,11-ring closure, resulting in the formation of an α-humulene analogue instead of a germacrene derivative. rsc.org Conversely, analogues with fluoride at the C2 position are not processed, indicating that this region is critical for substrate binding or the initiation of catalysis. rsc.org

The enzyme can, however, tolerate some modifications. It successfully converts 14-fluoro-FPP, 15-fluoro-FPP, 12-methyl-FPP, and 14-methyl-FPP into the corresponding substituted this compound analogues. rsc.org This promiscuity has been exploited in chemoenzymatic synthesis to create novel, non-natural terpenoids. For instance, (S)-germacrene D synthase was used to produce (S)-14,15-dimethylthis compound, a compound that surprisingly acts as an aphid attractant, in contrast to the repellent nature of natural (S)-germacrene D. nih.gov

The promiscuity of GDS is not limited to unnatural substrates. The (+)-germacrene D synthase from ginger (Zingiber officinale) is known to produce germacrene B as a significant byproduct (17.1%) from the natural FPP substrate, highlighting the enzyme's capacity to generate multiple products from a single precursor. beilstein-journals.org

Table 1: Activity of Solidago canadensis this compound Synthase (GDS) with Modified FPP Analogues

FPP Analogue Substrate Activity Major Product(s) Source(s)
2-Fluoro-FPP No N/A rsc.org
6-Fluoro-FPP Yes Fluorinated this compound Analogue rsc.org
10-Fluoro-FPP Yes α-10-Fluoro-humelene, 10-Fluoro-(E)-β-farnesene rsc.org
14-Fluoro-FPP Yes Fluorinated this compound Analogue rsc.org
15-Fluoro-FPP Yes Substituted this compound rsc.org
12-Methyl-FPP Yes Substituted this compound rsc.org
14-Methyl-FPP Yes Methylated this compound Analogue rsc.org
15-Methyl-FPP No N/A rsc.org

Genetic Regulation of this compound Biosynthesis

Transcriptional Regulation of GDS Genes

The biosynthesis of this compound is controlled at the genetic level, primarily through the transcriptional regulation of the this compound synthase (GDS) gene. The expression of GDS genes can be induced by specific signaling molecules, particularly those involved in plant defense responses. mdpi.com A key example is methyl jasmonate (MeJA), a plant hormone that mediates responses to environmental stress such as herbivory and pathogen attack. mdpi.com

In studies on Schizonepeta tenuifolia, treatment with MeJA led to the significant upregulation of most terpene synthase (TPS) genes, including a specifically identified and cloned GDS gene, StTPS45. mdpi.com This demonstrates that external stimuli can trigger a signaling cascade that activates transcription factors, which in turn bind to the promoter regions of GDS genes and initiate their transcription, leading to increased enzyme production and, consequently, higher levels of this compound. mdpi.com

Environmental and Developmental Cues Influencing Biosynthesis

The production of this compound is not constant but is influenced by both the plant's developmental stage and various environmental factors. The regulation of GDS gene expression is often organ-specific, leading to different terpene profiles in different parts of the plant. For example, in chamomile (Matricaria recutita), the gene for (–)-germacrene D synthase (MrTPS5) was found to be expressed exclusively in the above-ground organs of the plant, which correlates with the accumulation of the compound in the essential oil derived from these parts.

Environmental cues, often mimicked in studies by applying elicitors like methyl jasmonate, play a crucial role in inducing this compound synthesis as a defense mechanism. mdpi.com Furthermore, this compound itself can act as a signaling molecule that influences developmental processes. In petunia, volatile (–)-germacrene D emitted by the flower is perceived by the pistil, where it triggers a signaling pathway that is essential for proper stigma development, indicating a sophisticated feedback loop where the compound influences the very organism that produces it. purdue.edu

Chemodiversity and Stereoisomerism in this compound Biosynthesis

The biosynthesis of this compound is a focal point for generating significant chemical diversity in plants. This diversity manifests in two principal ways: the production of different stereoisomers of this compound and its role as a precursor to a vast array of other sesquiterpenoids. researchgate.netbeilstein-journals.orgresearchgate.net

This compound is a chiral molecule and exists as two opposite enantiomers: (+)-germacrene D and (–)-germacrene D. These are not typically produced by the same enzyme. Plants can possess distinct GDS enzymes, each dedicated to synthesizing one specific enantiomer. Solidago canadensis is a notable example, expressing two different enantio-specific GDS enzymes that both start from the same FPP precursor but yield either the (+) or (–) form. researchgate.net The synthesis of both enantiomers proceeds through a common cationic intermediate (the 11-germacrenyl cation), but the final stereochemistry is determined by different, enzyme-controlled hydrogen shifts within the active site. researchgate.net Generally, (–)-germacrene D is more common in higher plants, while the (+)-enantiomer is often found in lower plants like liverworts. researchgate.netresearchgate.net

This stereochemical variation is biochemically significant, as the different enantiomers can serve as precursors for distinct downstream products. For instance, studies in grape (Vitis vinifera) have shown that (S)-(–)-germacrene D is the intermediate for the biosynthesis of α- and β-copaene as well as α- and β-cubebene, whereas their stereoisomers, α- and β-ylangene, are formed from (R)-(+)-germacrene D. beilstein-journals.org The presence and relative abundance of this compound contribute to the unique chemical fingerprint, or chemotype, of a plant species. For example, specific chemotypes of Amorpha fruticosa and various Croton species are characterized by being dominated by this compound. nih.govmdpi.com

Biological Activities and Mechanistic Investigations of Germacrene D Non Clinical Contexts

Interactions with Plant Pathogens

Germacrene D exhibits a broad spectrum of activity against various plant pathogens, including fungi and bacteria. medchemexpress.comnih.gov It is often a key constituent in essential oils recognized for their antimicrobial properties. tandfonline.comunesp.br

Antifungal Activities

This compound is a component of many essential oils that demonstrate significant antifungal properties. nih.gov For instance, essential oil from Laurus nobilis flowers, containing 3.14% this compound, showed potent activity against seven fungal strains, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.46 mg/mL. researchgate.net Similarly, essential oil from Artemisia campestris, with this compound as a major constituent (10.34%), was effective against pathogenic fungal species. tandfonline.com Fusarium graminearum was identified as the most sensitive strain, with an MIC value of 1.25 µL/mL. tandfonline.com The presence of this compound is believed to contribute to the antifungal capabilities of these oils, which can inhibit fungal growth and biofilm development. nih.gov

Table 1: Antifungal Activity of Essential Oils Containing this compound

Plant Source Fungal Strain Minimum Inhibitory Concentration (MIC)
Laurus nobilis Aspergillus clavatus, A. niger, Chaetomium globosum, Cladosporium cladosporioides, Myrothecium verrucaria, Penicillium citrinum, Trichoderma viride 0.05 - 0.46 mg/mL
Artemisia campestris Fusarium graminearum 1.25 µL/mL
Artemisia campestris Fusarium moniliforme, F. culmorum, Penicillium expansum, Aspergillus flavus 2.5 µL/mL (MFC*)

MFC (Minimal Fungicidal Concentration) indicates the concentration at which the oil was fungicidal.

Antibacterial Activities

The antibacterial effects of this compound have been documented in numerous studies, often as a component of essential oils. nih.govresearchgate.net Essential oil from Cosmos bipinnatus leaves, containing 13.99% this compound, displayed significant inhibitory action against both Gram-positive and Gram-negative bacteria. brieflands.com The MIC for Gram-positive strains ranged from 0.16 to 0.31 mg/mL, while for Gram-negative bacteria, it was between 0.31 and 0.63 mg/mL. brieflands.com Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, were generally more susceptible. ms-editions.clbrieflands.com For example, the essential oil of Ocotea caudata, with this compound as its main component (55.8%), showed moderate activity against these Gram-positive bacteria. ms-editions.cl Similarly, essential oils from Eugenia klotzschiana, containing this compound, were effective against cariogenic bacteria like Streptococcus mutans (MIC 50 µg/mL) and Prevotella nigrescens (MIC 50 µg/mL). scielo.br

Table 2: Antibacterial Activity of Essential Oils Containing this compound

Plant Source Bacterial Strain Minimum Inhibitory Concentration (MIC)
Cosmos bipinnatus Gram-positive strains (e.g., Staphylococcus aureus) 0.16 - 0.31 mg/mL
Cosmos bipinnatus Gram-negative strains (e.g., Escherichia coli) 0.31 - 0.63 mg/mL
Eugenia klotzschiana Streptococcus mutans 50 µg/mL
Eugenia klotzschiana Prevotella nigrescens 50 µg/mL
Eugenia klotzschiana Streptococcus salivarius 200 µg/mL
Eugenia klotzschiana Streptococcus mitis 200 µg/mL

Antiviral Properties

Research into the antiviral properties of this compound is an emerging area. In silico molecular docking studies have suggested that this compound can interact significantly with various viral proteins essential for replication, such as the capsid and envelope proteins. thieme-connect.com One study highlighted its inhibitory effect against Dengue virus serotype 2 (DENV-2) and Herpes Simplex Virus type 1 (HSV-1), with IC50 values of 38.2 and 52.1 ppm, respectively. ikm.org.my While often studied as part of an essential oil's complex mixture, these findings point to the potential of this compound as an antiviral compound. unesp.brikm.org.my

Mechanisms of Pathogen Inhibition

The antimicrobial action of this compound is thought to be related to its ability to compromise the integrity of microbial cell membranes. medchemexpress.com The hydrophobic nature of sesquiterpenes like this compound allows them to partition the lipids of the bacterial cell membrane. brieflands.com This disruption increases membrane permeability, leading to the leakage of essential cellular ions and constituents. medchemexpress.combrieflands.com This mechanism may involve interfering with microbial metabolic pathways, although more research is needed to fully understand these processes.

Interactions with Herbivores and Insect Pests

This compound is a key mediator in plant-insect interactions, functioning as both a repellent and an attractant depending on the insect species. It is recognized as a significant component of plant defenses against herbivory. nih.gov

Insecticidal and Repellent Effects

This compound has demonstrated a wide range of effects against various insect pests. It has been reported to have insecticidal activity against mosquitoes and repellent effects against aphids and ticks. ms-editions.clnih.gov Research has shown that (-)-germacrene D, one of its stereoisomers, exhibits stronger repellent effects in insects compared to its (+)-enantiomer, highlighting the importance of stereochemistry in its biological activity.

The compound acts as a deterrent against herbivores, providing plants with a natural defense mechanism. nih.gov For example, it is used by the tobacco budworm moth (Heliothis virescens) to select host plants via antennal receptors. mdpi.com In other contexts, it can act as an anti-attractant, protecting plants from beetle attacks. mdpi.com Studies on the genus Bursera have shown that this compound contributes to the plant's defense against pest infestations and deters feeding by insects.

Table 3: Reported Insecticidal and Repellent Effects of this compound

Target Organism Observed Effect
Mosquitoes Insecticidal activity
Aphids Repellent activity
Ticks Repellent activity
Heliothis virescens (Tobacco budworm moth) Activates olfactory receptor neurons
Blepharida beetles Deters feeding
Leaf-cutting ants Increased production in Ocimum gratissimum after attack

Oviposition Deterrency

This compound exhibits significant effects on the oviposition behavior of various insect species, acting as either a deterrent or a stimulant depending on the context and the insect. For instance, studies have demonstrated the oviposition deterrent activity of β-germacrene-D-4-ol, a derivative of this compound, against the yellow fever mosquito, Aedes aegypti. colab.wsresearchgate.net Research on oils from Piper corcovadensis, which contain β-germacrene-D-4-ol, showed notable deterrence at concentrations of 5, 10, and 50 ppm. researchgate.net Similarly, essential oils from Piper purusanum containing this compound, alongside other compounds like β-caryophyllene and α-humulene, demonstrated ovicidal effects against Aedes aegypti and Aedes albopictus. mdpi.com Essential oils from plants like Lantana camara, which can contain this compound, have also been shown to deter oviposition in several mosquito species, including Aedes aegypti, Anopheles gambiae, and Culex quinquefasciatus. mdpi.com

Conversely, in certain moth species, this compound acts as an oviposition attractant. In a study on the pyrethrum plant (Tanacetum cinerariifolium), nocturnal burst emissions of (-)-germacrene D were found to be a key attractant for the noctuid moths Peridroma saucia and Helicoverpa armigera, inducing them to lay eggs. nih.gov Further investigation with the tobacco budworm moth, Heliothis virescens, revealed that the addition of (-)-germacrene D to tobacco plants significantly increased oviposition on those plants compared to untreated controls. oup.com This suggests that for some insects, this compound is a crucial chemical cue for identifying suitable host plants for their offspring. oup.comcas.cz

Table 1: Oviposition Activity of this compound and Related Compounds on Various Insect Species
Compound/Essential Oil SourceInsect SpeciesObserved EffectConcentrationReference
β-germacrene-D-4-olAedes aegyptiDeterrence5, 10, 50 ppm researchgate.net
(-)-Germacrene DHeliothis virescensIncreased Oviposition (79% of eggs on treated plants)Not specified oup.com
(-)-Germacrene DPeridroma saucia, Helicoverpa armigeraAttractant/Oviposition StimulantNatural emissions from Tanacetum cinerariifolium nih.gov
Essential oil from Piper purusanum (contains this compound)Aedes aegypti, Aedes albopictusOvicidal effectsNot specified mdpi.com
Essential oil from Lantana camara (may contain this compound)Aedes aegypti, Anopheles gambiae, Culex quinquefasciatusDeterrence (85%, 59%, 89% respectively)Not specified mdpi.com

Influence on Insect Feeding Behavior

This compound plays a multifaceted role in modulating the feeding behavior of insects, acting as a repellent, attractant, or a masking substance that disrupts the perception of other chemical cues. researchgate.net For example, (-)-germacrene D isolated from healthy pine leaves (Pinus densiflora) was found to function as a masking substance against the cerambycid beetle, Monochamus alternatus. While other compounds from the pine attracted the beetle, the presence of (-)-germacrene D diminished this attraction and inhibited the beetle's locomotory movements towards the source. researchgate.net

Effects on Insect Physiology and Development (e.g., growth inhibition)

This compound and plant resins containing it can have detrimental effects on the physiology and development of herbivorous insects. The resin of Bursera species, where this compound is a common and often predominant sesquiterpene, is reported to decrease the survival and growth of specialized Blepharida beetles. mdpi.comnih.govresearchgate.net This suggests a defensive role for the compound against herbivores. nih.gov

This growth-inhibiting effect is also observed in other insect-plant systems. Although the volatile emissions of (-)-germacrene D from pyrethrum flowers attract certain moths for oviposition, the plant is an unsuitable host for larval development. nih.gov Moth larvae that hatch on pyrethrum leaves experience severely stunted development, an effect attributed to the presence of potent insecticidal compounds, pyrethrins, within the plant tissue. nih.gov This demonstrates an exploitative mutualism where the plant uses this compound to attract pollinators, but subsequently inhibits the growth and reproductive success of the pollinator's offspring. nih.gov Furthermore, molecular docking studies predict that this compound may interfere with crucial insect enzymes, such as acetylcholinesterase (AChE), which would have neurotoxic effects and negatively impact insect survival and development. mdpi.com

Table 2: Documented Effects of this compound on Insect Physiology and Development
Source of this compoundAffected Insect SpeciesObserved EffectReference
Resin of Bursera spp.Blepharida beetlesDecreased survival and growth mdpi.comnih.gov
Pyrethrum (Tanacetum cinerariifolium) plant tissueLarvae of Peridroma saucia and Helicoverpa armigeraSeverely stunted development nih.gov
Various essential oilsFall armyworm (Spodoptera frugiperda)Predicted neurotoxic activity via enzymatic inhibition (AChE) mdpi.com

Olfactory and Gustatory Receptor Interactions in Insects

This compound is a significant chemical signal in insect olfaction, with specific receptor neurons in some species showing remarkable sensitivity and selectivity to this compound. In the tobacco budworm moth, Heliothis virescens, a major type of olfactory receptor neuron has been identified that responds with high specificity to this compound. oup.comdoi.org This neuron type is exceptionally common, found in approximately 80% of recordings from the moth's antennae, indicating the compound's importance as a chemical cue for this species. oup.comoup.com The high sensitivity of these neurons suggests they can detect this compound over long distances, which is crucial for locating host plants. oup.com

Similar specific responses have been observed in other insects. Gas chromatography coupled with electroantennogram detector (GC-EAD) analysis revealed that the antennae of the leaf-mining moth, Tuta absoluta, respond to this compound present in the volatiles of potato plants infested by whiteflies. nih.gov In the mosquito Aedes aegypti, it is hypothesized that the oviposition deterrence of β-germacrene-D-4-ol is achieved through interaction with an odorant-binding protein, specifically OBP1. colab.ws This body of research demonstrates that this compound interacts directly with the primary receptors of the insect olfactory system, playing a key role in how insects perceive their chemical environment and locate hosts, food, and oviposition sites. oup.comnih.govslu.se

Allelopathic Effects in Plant-Plant Interactions

This compound is a component of essential oils from various plants that exhibit allelopathic activity, meaning they can influence the growth, survival, and reproduction of other plants. mdpi.com The essential oils of Ailanthus altissima (Tree of Heaven), for example, contain significant amounts of sesquiterpenes including this compound, β-caryophyllene, and (Z)-caryophyllene. mdpi.com These oils have demonstrated potent phytotoxic effects. mdpi.com Similarly, essential oils from Scutellaria strigillosa, rich in this compound and other sesquiterpenes, have been shown to inhibit weed growth. mdpi.com Chemometric analyses have identified this compound, along with caryophyllene (B1175711) and caryophyllene oxide, as one of the sesquiterpenoids most frequently associated with allelopathic activity in plants. mdpi.com

Inhibition of Seed Germination

Essential oils (EOs) containing this compound have been shown to possess strong inhibitory effects on the seed germination of various plant species. researchgate.net For instance, the EO from the roots, stems, leaves, flowers, and fruits of Ailanthus altissima, which is rich in sesquiterpenes like this compound, completely inhibited the seed germination of lettuce (Lactuca sativa) at a concentration of 1 mg/mL. mdpi.com The EO of Acroptilon repens, also containing this compound, had a significant inhibitory effect on the seed germination of Amaranthus retroflexus. mdpi.com While often studied as part of a complex mixture in essential oils, the consistent presence of this compound in phytotoxic oils suggests its contribution to these allelopathic effects. mdpi.comresearchgate.netnih.gov

Table 3: Inhibition of Seed Germination by Essential Oils Containing this compound
Essential Oil SourceTarget Plant SpeciesObserved EffectReference
Ailanthus altissimaLactuca sativa (Lettuce)Complete inhibition of seed germination mdpi.com
Acroptilon repensAmaranthus retroflexus (Redroot pigweed)Significant inhibitory effect on seed germination mdpi.com
Chenopodium ambrosioidesBromus rigidus, Convolvulus arvensisStrong suppression of germination plos.org
Lantana camaraBidens pilosa (Hairy beggarticks)Inhibition of germination nih.gov

Suppression of Plant Growth

Beyond inhibiting germination, this compound-containing essential oils also suppress the subsequent growth of plants. The essential oil from Lantana camara, which contains this compound among its main volatile compounds, suppressed the seedling growth of Portulaca oleracea (Common purslane). nih.gov Similarly, essential oils from Nepeta curviflora and Nepeta nuda reduced the root growth of Raphanus sativus (radish) and Lepidium sativum (cress). mdpi.com The essential oil from the aerial parts of Bassia muricata significantly reduced root and shoot growth in Chenopodium murale weed. mdpi.com These findings indicate that this compound, as a component of plant volatiles and residues, contributes to a plant's competitive advantage by creating a hostile chemical environment that suppresses the growth of neighboring plants. plos.orgnih.gov

Mechanisms of Allelopathic Action

This compound, a volatile sesquiterpene found in the essential oils of numerous plants, has been identified as a significant allelopathic agent. Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. The mechanisms by which this compound exerts its allelopathic effects are multifaceted, primarily involving volatilization, root exudation, and the decomposition of plant residues. scirp.orgmdpi.comsemanticscholar.org These released allelochemicals can interfere with the growth and development of neighboring plants. scirp.orgsemanticscholar.org

Recent investigations have begun to unravel the molecular signaling pathways involved in plant responses to volatile compounds like this compound. For example, a petunia karrikin-insensitive receptor, PhKAI2ia, has been shown to stereospecifically perceive the (−)-germacrene D signal. researchgate.net This interaction triggers a KAI2-mediated signaling cascade, which is crucial for plant fitness and communication. researchgate.net This discovery highlights a sophisticated mechanism of plant olfaction and intercellular communication mediated by this compound. researchgate.net

Mammalian Cell-Based and In Vitro Pharmacological Studies (Excluding Human Clinical Data)

Anti-inflammatory Properties in Cellular Models

This compound has demonstrated notable anti-inflammatory properties in various in vitro and cellular models. Essential oils containing this compound as a major component have been shown to inhibit inflammatory responses. For instance, the essential oil of Baccharis punctulata, rich in this compound, was found to reduce TPA-induced ear edema in animal models. embrapa.br This effect was associated with a decrease in myeloperoxidase (MPO) activity, an indicator of neutrophil migration to the inflamed tissue. embrapa.br

Similarly, essential oils from Zingiber striolatum, which also contain this compound, have been observed to attenuate inflammatory responses in LPS-induced RAW264.7 macrophage cells. researchgate.netnih.gov The anti-inflammatory action is linked to the reduction of pro-inflammatory mediators. researchgate.netnih.gov Studies on essential oils from Cardiopetalum calophyllum, Campomanesia adamantium, and Protium ovatum, all containing significant amounts of this compound, also revealed effective anti-inflammatory activity in a chemotaxis model. scielo.br

The anti-inflammatory potential of this compound is often attributed to its ability to modulate key signaling pathways involved in inflammation.

Antioxidant Activities

This compound has been identified as a contributor to the antioxidant capacity of various plant essential oils. smolecule.com Its antioxidant properties are often evaluated using in vitro assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) free radical scavenging assay and the β-carotene/linoleic acid assay. nih.govresearchgate.net

Essential oils where this compound is a predominant compound have shown significant antioxidant activity. For example, the essential oil of Phlomis bourgaei, containing this compound, exhibited antioxidant potential in multiple testing systems. nih.govresearchgate.net Similarly, essential oils from Eugenia klotzschiana showed moderate to high antioxidant potential, which was partly attributed to the presence of this compound. scielo.br The antioxidant capacity of the essential oils of E. klotzschiana is suggested to be linked to the exocyclic methylene (B1212753) group in the chemical structure of this compound. scielo.br

Modulation of Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of this compound are closely linked to its ability to modulate intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of the inflammatory response. frontiersin.orgcreative-diagnostics.com

Studies on essential oils rich in this compound, such as those from Zingiber striolatum, have shown that they can inhibit the activation of both NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 macrophages. researchgate.netnih.gov The activation of these pathways typically leads to the production of pro-inflammatory cytokines and mediators. nih.govfrontiersin.org By blocking the phosphorylation of key proteins in the MAPK and NF-κB cascades, essential oils containing this compound can effectively reduce the inflammatory response. researchgate.netnih.gov This modulation has been confirmed through transcriptomics and Western blotting analyses, which revealed a downregulation of the expression of proteins involved in these pathways. researchgate.netnih.gov The ability of this compound to interact with and modulate these critical signaling pathways underscores its potential as an anti-inflammatory agent.

Receptor-Ligand Interactions (e.g., G protein-coupled receptors)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling by responding to a wide variety of extracellular stimuli. ub.eduacnp.org While direct and specific interactions of this compound with mammalian GPCRs are not extensively documented in the provided search results, its role in plant signaling through a GPCR-like receptor has been established.

In petunia, the karrikin-insensitive receptor PhKAI2ia, which is structurally related to GPCRs, has been identified as a specific receptor for (−)-germacrene D. researchgate.net This interaction initiates a signaling cascade that is important for plant fitness. researchgate.net This finding in plants suggests the potential for this compound and other sesquiterpenes to interact with specific receptors, including GPCRs, in other organisms. Odorant-binding proteins often transport volatile compounds like this compound to 7-transmembrane-domain G-protein-coupled receptors in the context of olfaction. oup.com Given that many GPCRs are involved in detecting odors and other chemical signals, it is plausible that this compound could act as a ligand for certain mammalian GPCRs, although specific examples and their functional consequences require further investigation.

Apoptotic and Cytotoxic Effects in Specific Cell Lines (e.g., cancer cell lines, in vitro only)

This compound has demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines in vitro. Essential oils containing this compound as a major component have been shown to reduce the viability of several tumor cells.

For instance, the essential oil of Kundmannia sicula, with a high concentration of this compound (81.2%), displayed noteworthy antiproliferative effects on human melanoma (A375), breast cancer (MDA-MB-231), and colon cancer (HCT 116) cell lines, with IC50 values ranging from 21.59 to 31.94 μg/ml. researchgate.net Similarly, the essential oil from Cladanthus scariosus, with this compound as a principal constituent, showed remarkable cytotoxic activity against MDA-MB 231, A375, and CaCo2 human tumor cell lines. unicam.itmdpi.com In this study, pure this compound was found to be one of the most active constituents, with IC50 values between 4.41 and 8.57 µg/mL. mdpi.com

The essential oil from the leaves of Porcelia macrocarpa, predominantly composed of this compound and bicyclogermacrene, also exhibited significant cytotoxic potential, particularly against human leukemia (HL-60) cells. nih.govresearchgate.net This has led to the suggestion that this compound could be a prototype for developing new anti-cancer agents for leukemia. nih.govresearchgate.net Furthermore, essential oils from Pterodon emarginatus, containing this compound, were found to be cytotoxic against a range of cancer cell lines, including rat glioma (C6), human melanoma (MeWo), mouse colon carcinoma (CT26.WT), human breast cancer (MDA), and human lung carcinoma (A549). scielo.br

The mechanism of action often involves the induction of apoptosis. For example, the essential oil of Salvia syriaca, with this compound as a major component, was shown to induce apoptosis in human colon cancer cells (Caco-2). brieflands.com

Table of Cytotoxic Activity of this compound and Essential Oils Containing this compound

Essential Oil/Compound Cancer Cell Line IC50 Value (µg/mL)
Kundmannia sicula EO (81.2% this compound) A375 (Human Melanoma) 21.59 - 31.94
MDA-MB-231 (Human Breast Cancer) 21.59 - 31.94
HCT 116 (Human Colon Cancer) 21.59 - 31.94
Cladanthus scariosus EO MDA-MB 231 (Human Breast Cancer) 13.69
A375 (Human Melanoma) 13.21
CaCo2 (Human Colon Cancer) 22.71
This compound (pure) MDA-MB 231 (Human Breast Cancer) 4.41
A375 (Human Melanoma) Not specified
CaCo2 (Human Colon Cancer) 8.57
Porcelia macrocarpa EO HL-60 (Human Leukemia) Significant cytotoxicity
Pterodon emarginatus EO C6 (Rat Glioma) 24.9 - 47
MeWo (Human Melanoma) 24.9 - 47
CT26.WT (Mouse Colon Carcinoma) 24.9 - 47
MDA (Human Breast Cancer) 24.9 - 47
A549 (Human Lung Carcinoma) 24.9 - 47
Salvia syriaca EO Caco-2 (Human Colon Cancer) Apoptosis induced

Data sourced from multiple studies. researchgate.netunicam.itmdpi.comnih.govresearchgate.netscielo.brbrieflands.com

Modulatory Effects on Microbial Communities (e.g., soil, rhizosphere)

This compound, a volatile sesquiterpene, plays a significant role in shaping microbial communities in both bulk soil and the more dynamic rhizosphere environment. Its influence stems from its function as an allelochemical, a signaling molecule, and a direct antimicrobial agent, thereby mediating complex interactions between plants and microbes, as well as among microbes themselves.

As a volatile organic compound (VOC), this compound can diffuse through the air- and water-filled pores in soil, allowing it to act over distances. tamu.edu This characteristic is crucial for its role in inter-kingdom communication. nsf.gov Plants and certain microorganisms release this compound into the soil, which can alter the composition, structure, and activity of microbial populations. bibliotekanauki.plmdpi.com These alterations can occur through direct inhibition or stimulation of microbial growth or indirectly by modifying the soil environment. bibliotekanauki.plplos.org

Research has demonstrated that allelochemicals released by invasive plant species, such as Solidago canadensis, which produces this compound, can alter the soil microflora. mdpi.com Similarly, allelochemicals from the roots of Stellera chamaejasme L. have been found to affect the composition and diversity of the rhizosphere soil microbial community. bibliotekanauki.pl The ability of such compounds to influence microbial balance is a key factor in how plants, particularly invasive ones, engineer their surroundings to their advantage. bibliotekanauki.pl

The production of this compound is not limited to plants. Soil bacteria, notably from the genus Streptomyces, are also capable of synthesizing this compound. researchgate.netacs.org Streptomyces coelicolor, for instance, produces this compound as a byproduct in the biosynthesis of geosmin (B144297), the compound responsible for the characteristic earthy smell of soil. acs.org In another example, Streptomyces sp. SA51 was found to produce a blend of VOCs, including this compound, which exhibited an inhibitory effect on the mycelial growth of the plant pathogenic fungus Fusarium oxysporum. researchgate.net This indicates a direct role for microbially produced this compound in competitive interactions and biocontrol within the soil ecosystem.

In the rhizosphere—the narrow region of soil directly influenced by root secretions—the effects of this compound are particularly pronounced. frontiersin.orgoeno-one.eu Plants actively release a variety of metabolites, including terpenes, to recruit beneficial microbes and repel pathogens. frontiersin.org While direct studies isolating the effect of this compound alone are complex, its consistent presence in plant root exudates and essential oils with known antimicrobial properties points to its significant function. ms-editions.clresearchgate.net Essential oils rich in this compound have shown notable antibacterial and antifungal activity. For example, the essential oil of Parentucellia latifolia, containing 59.2% this compound, was effective against bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net Likewise, the essential oil from Ocotea caudata leaves, with this compound as its main component (55.8%), displayed moderate antibacterial activity against Gram-positive bacteria. ms-editions.cl

Furthermore, certain soil bacteria use terpenes as signaling molecules. Volatiles produced by Collimonas pratensis, including the derivative this compound-4-ol, can stimulate the activity and motility of soil protists, suggesting that terpenes are key components in the communication between bacteria and other microbial groups. nih.gov This modulation of microbial behavior highlights the intricate web of interactions influenced by compounds like this compound, extending beyond simple inhibition to include complex signaling cascades that shape the architecture and function of the soil microbiome.

Research Findings on this compound's Impact on Microbial Communities

Ecological and Evolutionary Significance of Germacrene D

Role in Plant Defense Mechanisms

Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats. Germacrene D is a key component of this defense system, contributing to both direct and indirect defense strategies and its emission is often modulated by the presence of stressors.

This compound provides a direct line of defense for plants by exhibiting deterrent, repellent, and insecticidal properties against various herbivores. nih.gov This chemical barrier can significantly reduce the damage inflicted by insects. Research has indicated that this compound itself can have deterrent effects on herbivores. nih.gov It has been reported to possess insecticidal activity against mosquitoes and repellent activity against aphids and ticks. nih.govresearchgate.net

In the genus Bursera, the resin released upon attack by Blepharida beetles, which often contains high concentrations of this compound, has been shown to decrease the survival and growth of these herbivores. nih.govresearchgate.net The widespread presence of this compound across diverse plant families, including Asteraceae, Lamiaceae, and Piperaceae, underscores its conserved role as a protective agent. The stereochemistry of this compound is crucial, with the (-)-germacrene D enantiomer often exhibiting stronger repellent effects in insects compared to its (+)-enantiomer.

Table 1: Documented Direct Defense Roles of this compound

Herbivore Group Specific Organism Observed Effect of this compound Reference(s)
Diptera Mosquitoes Insecticidal nih.gov
Hemiptera Aphids Repellent nih.govgoogle.com
Coleoptera Blepharida beetles Decreased survival and growth nih.gov
Lepidoptera Heliothine moths Insecticidal
Ixodida Ticks Repellent nih.gov

Beyond direct deterrence, this compound plays a crucial role in a more subtle, indirect defense mechanism: the recruitment of natural enemies of herbivores. tandfonline.comresearchgate.net When a plant is attacked by an herbivore, it often releases a specific blend of volatile organic compounds (VOCs), including this compound. pnas.orgnih.gov This volatile plume acts as a distress signal, attracting predators and parasitoids that prey on or parasitize the attacking herbivores. nih.govmdpi.com

For instance, maize plants damaged by lepidopteran larvae release a volatile blend containing this compound, which is attractive to various species of parasitic wasps. pnas.org These wasps then lay their eggs in the larvae, ultimately killing the herbivore and reducing further damage to the plant. This tritrophic interaction, mediated by herbivore-induced plant volatiles (HIPVs), is a sophisticated evolutionary adaptation that allows the plant to effectively "call for help." The production of these attractive volatiles can increase the foraging success of the natural enemies, leading to better control of the herbivore population. nih.gov

Plants dynamically alter their volatile emission profiles in response to various biotic stressors, such as herbivore attacks and pathogen infections, with this compound often being a significant component of this response. oup.comcore.ac.uk The emission of these stress-induced volatiles is not always constant and can be highly specific to the type of stressor. nih.gov

For example, studies have shown that the presence of arbuscular mycorrhizal fungi, which are symbiotic soil microbes, can modify the aphid-induced emissions of (R)-germacrene-D in broad bean plants. osu.edu Similarly, the emission of this compound has been observed to increase in wheat in response to Fusarium Head Blight, with the amount of the compound correlating with the disease index. nih.gov This modulation of volatile profiles, including the release of this compound, is a key aspect of a plant's ability to mount a tailored defense against specific threats. The blend of volatiles released can vary by plant genotype, highlighting the genetic basis of these defense responses. nih.gov

Indirect Defense through Attraction of Natural Enemies

Interspecific Communication

The influence of this compound extends beyond plant-herbivore interactions to encompass broader communication networks. It functions as a semiochemical, a chemical signal that mediates interactions between organisms, playing roles in both insect communication and plant-plant signaling. diva-portal.org

This compound is a well-established semiochemical in the world of insects, often acting as a component of pheromones or as a kairomone that provides information to receiving insects. diva-portal.orgresearchgate.netwikipedia.org Its role can be highly context-dependent, acting as an attractant, a repellent, or even a masking substance that inhibits an insect's response to other attractants. researchgate.net

For some insects, this compound is a key signal in host location and acceptance. For example, it specifically activates a major type of antennal receptor neuron in the tobacco budworm moth, Heliothis virescens, and can increase both attraction and oviposition on host plants. mdpi.comchemfaces.comoup.com Conversely, for the cerambycid beetle, Monochamus alternatus, (-)-germacrene D can act as a masking substance, disrupting its attraction to host volatiles. mdpi.comresearchgate.net Furthermore, this compound and its derivatives are recognized as sex pheromone components for some insects, such as the sand fly. researchgate.net The enantiomeric form of this compound is often critical for its activity, with heliothine moths showing high sensitivity and selectivity to the (-)-enantiomer. oup.comnsf.gov

Table 2: Examples of this compound as an Insect Semiochemical

Insect Species Role of this compound Type of Semiochemical Reference(s)
Heliothis virescens (Tobacco budworm moth) Attractant, Oviposition stimulant Kairomone mdpi.comchemfaces.comoup.com
Cydia pomonella (Codling moth) Component of a lure Kairomone diva-portal.org
Monochamus alternatus (Cerambycid beetle) Masking substance for attractants Allomone/Kairomone mdpi.comresearchgate.net
Sand flies Sex pheromone component Pheromone researchgate.net
Aphids Repellent Allomone google.comnih.gov

Emerging research has revealed that plants can "eavesdrop" on the volatile emissions of their neighbors, a phenomenon known as plant-plant airborne signaling. nih.gov When a plant is damaged, it releases a plume of VOCs, including this compound, which can be perceived by nearby, undamaged plants. nsf.govnih.gov This airborne information can prime the receiving plants to mount a faster and stronger defense response if they are subsequently attacked. mdpi.com

Plant-Microbe Interactions in the Rhizosphere

The rhizosphere, the soil region directly influenced by root secretions, is a battleground and a hub of cooperation where plants modulate the microbial community to their benefit. This compound is a significant chemical agent in this process, contributing to the plant's defense against pathogenic microbes. researchgate.net

Research has demonstrated that essential oils containing this compound exhibit notable antifungal and antibacterial properties. This antimicrobial action helps protect plant roots from a variety of soil-borne pathogens. For instance, essential oils rich in this compound have shown efficacy against pathogenic fungi that can cause significant crop damage. royalsocietypublishing.org Studies have documented its activity against fungal species such as Fusarium graminearum, which attacks vital crops like rice and corn, as well as various other species of Fusarium, Botrytis cinerea, and Alternaria solani. royalsocietypublishing.org The compound's presence in essential oils from plants like Artemisia absinthium contributes to the oil's ability to inhibit the mycelial growth of soil-borne fungi like Verticillium dahliae and Rhizoctonia solani. researchgate.net Furthermore, this compound has been identified as a key antimicrobial component in essential oils from various other plant species, where it works to suppress both fungal and bacterial growth, including against human pathogens. acs.orgnih.gov

The defensive role of this compound extends to bacteria as well. Studies have noted its inhibitory effects on the growth of bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov This broad-spectrum antimicrobial activity underscores the compound's importance in shaping a healthier microbial environment in the rhizosphere, favoring plant growth by suppressing detrimental microorganisms.

Table 1: Documented Antimicrobial Targets of this compound-Containing Essential Oils

Target Microbe Type Affected Plant/Context Reference(s)
Verticillium dahliae Fungus Soil-borne pathogen researchgate.net
Rhizoctonia solani Fungus Soil-borne pathogen researchgate.net
Fusarium oxysporum Fungus Soil-borne pathogen researchgate.net
Fusarium graminearum Fungus Pathogen of rice, oats, corn royalsocietypublishing.orgnih.gov
Moniliophthora roreri Fungus Pathogen of Cacao royalsocietypublishing.org
Botrytis cinerea Fungus Plant pathogenic fungus royalsocietypublishing.org
Alternaria solani Fungus Plant pathogenic fungus royalsocietypublishing.org
Aspergillus species Fungus Post-harvest pathogens royalsocietypublishing.org
Staphylococcus aureus Bacteria General pathogen nih.gov
Escherichia coli Bacteria General pathogen nih.gov

Intraspecific Variation and Ecological Plasticity

The production and emission of this compound are not static; they exhibit significant variation both within and between plant populations. This plasticity is a crucial adaptive trait, allowing plants to respond to diverse and changing ecological pressures. The variation is rooted in the plant's genetics and is heavily influenced by environmental factors.

The specific chemical profile of a plant, or its chemotype, is determined by its genetic makeup. Variations in the genes encoding for terpene synthase (TPS) enzymes are a primary source of this diversity. mdpi.com Specifically, this compound Synthase (GDS) genes catalyze the conversion of farnesyl diphosphate (B83284) into this compound. frontiersin.org

Research has identified distinct GDS genes that account for variations in this compound production. In goldenrod (Solidago canadensis), two different GDS cDNAs were isolated; one produces (+)-germacrene D while the other produces (–)-germacrene D, demonstrating how separate but closely related enzymes can lead to different enantiomers of the same compound within one species. In chicory (Cichorium intybus), two isolated Germacrene A Synthase (GAS) genes, which produce a precursor to other sesquiterpenes, exhibited only 72% amino acid identity despite catalyzing the same reaction, highlighting the genetic divergence even among functionally similar enzymes. nih.gov

Furthermore, studies in the rice genus Oryza have shown that positive Darwinian selection acting on the OryzaTPS1 gene has driven its functional divergence. d-nb.info This evolutionary pressure resulted in enzymes that produce different blends of sesquiterpenes, including this compound, suggesting an adaptive advantage to this chemical diversification, likely related to defense against herbivores. d-nb.info The existence of distinct chemotypes, such as a sabinene-β-ocimene-β-caryophyllene-germacrene D chemotype in Lithuanian oregano (Origanum vulgare), is a direct result of this underlying genetic variation. ishs.org This genetic variability within a species provides a crucial reservoir for adaptation to new pests, pathogens, or environmental conditions.

Plants dynamically adjust their production of secondary metabolites like this compound in response to both abiotic and biotic environmental stimuli. frontiersin.orgcore.ac.uk This ecological plasticity allows for a tailored defense that can be deployed when and where it is most needed.

Abiotic stresses are significant triggers for this compound synthesis. In basil (Ocimum basilicum), for example, water-deficit stress has been shown to enhance the accumulation of this compound. nih.gov Similarly, exposure to cold stress (e.g., 10°C) can lead to an increase in both the expression of the GDS gene and the accumulation of this compound. matilda.sciencefrontiersin.org The concentration of this compound can also vary significantly between populations of the same species based on factors like soil composition and climate.

Biotic stresses, particularly herbivory, are potent inducers of this compound emission. When attacked by insects such as the fall armyworm, switchgrass (Panicum virgatum) roots release a blend of volatile terpenes, including this compound. frontiersin.org In hybrid poplar, feeding by forest tent caterpillars induces both local and systemic emissions of this compound, which continue for at least 24 hours after the insects are removed. d-nb.info This induced response can serve as a direct defense against the herbivore or as an indirect defense by attracting the pest's natural enemies.

Table 2: Influence of Environmental Factors on this compound Production

Plant Species Environmental Factor (Stress) Effect on this compound Reference(s)
Basil (Ocimum basilicum) Water-deficit Enhanced accumulation nih.gov
Basil (Ocimum basilicum) Cold stress (4°C and 10°C) Increased GDS gene expression and compound proportion matilda.sciencefrontiersin.org
Wheat (Triticum aestivum) Fungal infection (Fusarium Head Blight) Associated with VOC blend of infected plants nih.gov
Hybrid Poplar (Populus trichocarpa x deltoides) Insect herbivory (Forest tent caterpillar) Induced local and systemic emissions d-nb.info
Switchgrass (Panicum virgatum) Insect herbivory (Fall armyworm) Induced emission from roots frontiersin.org
Zanthoxylum riedelianum Soil composition and climate Influences concentration variability

Genetic Basis of Chemotype Variation

Evolutionary Adaptation and Co-evolutionary Dynamics

The functions of this compound in defense and signaling are deeply rooted in plant evolution, reflecting a long history of adaptation to environmental pressures. The development of pathways to produce and perceive this molecule showcases the evolutionary arms race between plants and the organisms they interact with, leading to complex co-evolutionary dynamics. nih.gov

A remarkable discovery has been the identification of a specific receptor in petunia that perceives (−)-germacrene D. researchgate.netresearchgate.net This receptor, PhKAI2ia, is part of the karrikin-insensitive 2 (KAI2) family of α/β-hydrolases. royalsocietypublishing.orgresearchgate.net The KAI2 signaling pathway was previously known for its role in perceiving karrikins, which are smoke-derived compounds that promote seed germination after fires. researchgate.netnsf.gov The finding that a KAI2 receptor has evolved to stereospecifically bind the endogenous plant volatile (−)-germacrene D reveals the pathway's adaptation for new signaling functions, in this case regulating plant fitness and development. researchgate.netnsf.gov This illustrates a sophisticated evolutionary step where plants evolved not only to produce a signaling molecule but also a highly specific internal mechanism to perceive it. researchgate.net

The evolution of this compound production is also a clear example of adaptation driven by biotic interactions. Sesquiterpenes are crucial signal molecules that help plants cope with stress and communicate. researchgate.netmdpi.com The diversification of sesquiterpene synthase genes, often through gene duplication and positive selection, has allowed plants to generate a vast array of chemical structures to meet specific ecological challenges. mdpi.comd-nb.info

This chemical diversification is a key element in the co-evolutionary dynamics between plants and insects. researchgate.net For example, while plants produce this compound as a repellent or toxin, some specialist insects have evolved to use it as a cue for host plant selection. mdpi.com Heliothine moths, for instance, possess olfactory neurons with high sensitivity and selectivity to (−)-germacrene D, which they use to locate hosts. nsf.gov This turns a plant's chemical weapon into a beacon for its enemies, driving a continuous cycle of adaptation and counter-adaptation that shapes the intricate relationships observed in nature. cas.czsarpublication.com

Analytical Methodologies for Germacrene D Profiling and Quantification

Extraction and Sample Preparation Techniques for Complex Matrices

The initial step in analyzing Germacrene D involves its efficient extraction from the source material, which is often a complex mixture of plant tissues, essential oils, or food products. The choice of extraction method is critical to ensure a representative profile of the volatile compounds while minimizing degradation and contamination.

Solid Phase Microextraction (SPME) is a solvent-free, robust, and versatile sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.net It integrates sampling, extraction, and concentration into a single step, making it an attractive green analytical method for gas chromatography (GC) analysis. researchgate.netmdpi.com In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes adsorb onto the fiber and are subsequently desorbed thermally in the hot injector port of a gas chromatograph. walisongo.ac.id

The selection of fiber coating and desorption parameters is crucial for successful analysis. Common fibers used for sesquiterpene analysis include Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). mdpi.comnih.gov A critical parameter in the analysis of this compound is the injector desorption temperature. While manufacturers often recommend temperatures between 200 to 320 °C for efficient sample transfer, high temperatures can cause thermal degradation. researchgate.netnih.gov Studies have shown that this compound can degrade at temperatures as high as 280 °C. researchgate.netnih.gov Conversely, an inlet temperature of 200 °C has been found to provide high sample recovery without significant degradation. nih.gov Therefore, optimizing the desorption temperature is a mandatory step when developing SPME methods for thermally labile compounds like this compound. researchgate.netnih.gov

SPME, particularly Headspace SPME (HS-SPME), has been successfully applied to identify this compound in a variety of matrices, including grapes, wine, mangoes, and various algae and plants. mdpi.commdpi.combeilstein-journals.orgplos.org For instance, HS-SPME coupled with GC-MS has been used to characterize and quantify sesquiterpenes in red wines, where this compound was found in all analyzed samples. mdpi.com

Table 1: Examples of SPME Conditions for this compound Analysis

Matrix SPME Fiber Extraction Temp. & Time Desorption Temp. & Time Reference
Grape Berries Mixed fiber 45 °C for 30 min 250 °C for 5 min beilstein-journals.org
Mango Cultivars 50/30 μm DVB/CAR/PDMS 50 °C for 60 s 230 °C for 60 s mdpi.com
Red Wine Not specified Not specified Not specified mdpi.com
Plant Volatiles 65 µM DVB/PDMS 15 min exposure Not specified walisongo.ac.id

Headspace analysis is a technique used to sample the volatile compounds present in the gas phase above a solid or liquid sample in a sealed container. This method is ideal for analyzing the aroma and volatile profiles of biological materials without complex solvent extraction procedures. This compound, being a significant contributor to the scent of many plants, is frequently detected using this method. researchgate.nettandfonline.com

The technique has been employed to study the emission of this compound from rose petals during flower development, revealing that its emission increases sharply as the flower opens. researchgate.net Similarly, headspace analysis of leaves from the walnut (Juglandaceae) family identified sesquiterpenes as the dominant volatile class, with this compound being present in the largest amount across several species. tandfonline.com In a study of marine organisms, headspace VOCs from the algae Dictyota dichotoma were found to be predominantly sesquiterpenes, with this compound accounting for 28.3% of the total. plos.org Headspace analysis coupled with GC-MS is a powerful tool for profiling the natural volatile emissions of plants and other organisms, providing insights into their chemical ecology and biochemistry. plos.orgnih.gov

Solvent extraction is a traditional and widely used method for isolating essential oils and other metabolites from plant tissues. The choice of solvent is critical and depends on the polarity of the target compounds. For a non-polar sesquiterpene hydrocarbon like this compound, non-polar or semi-polar solvents are typically used. google.com

Cold extraction is a gentle method designed to prevent the thermal degradation of sensitive compounds. researchgate.net In one study, this compound was extracted from the leaves of Zanthoxylum ovalifolium by soaking the plant material in diethyl ether. researchgate.net Another method involved immersing fresh leaves of Bursera species in dichloromethane (B109758) and agitating the mixture for 24 hours at 4°C. This cold extraction technique successfully prevented thermal degradation and allowed for the quantification of this compound.

Other solvent extraction techniques include the use of petroleum ether, hexane (B92381), and benzene. google.com Hydrodistillation is another common method for extracting essential oils. nih.gov However, it involves high temperatures and can lead to the degradation or rearrangement of thermally labile compounds. A comparative study on Heteromorpha arborescens leaves found that hydrodistillation yielded an essential oil containing 5.09% this compound, whereas a more rapid solvent-free microwave extraction method did not report it as a major component, highlighting how the extraction method can significantly influence the final chemical profile of the extract. nih.gov

Table 2: Comparison of Solvent Extraction Methods for this compound

Method Solvent Plant Source Key Findings Reference
Cold Extraction Dichloromethane Bursera spp. leaves Yielded 0.14 ± 0.02 mg of this compound per gram of fresh leaves.
Cold Extraction Diethyl ether Zanthoxylum ovalifolium leaves Successfully extracted this compound for HPTLC analysis. researchgate.net
Solvent Soaking Petroleum ether, hexane, etc. Solidago altissima L. Can be used to extract the essential oil containing this compound. google.com
Hydrodistillation Water Heteromorpha arborescens leaves Oil contained 5.09% this compound. nih.gov

Derivatization is a chemical modification process used in analytical chemistry, particularly for GC-MS, to convert analytes into a form that is more suitable for analysis. nih.gov This typically involves increasing the volatility and thermal stability of polar compounds by replacing active hydrogens in functional groups like -OH, -COOH, and -NH2 with other chemical moieties (e.g., via silylation or alkylation). nih.gov

For a volatile, non-polar sesquiterpene hydrocarbon like this compound, derivatization is generally not necessary for GC-MS analysis. It is sufficiently volatile and thermally stable (under optimized conditions) to be analyzed directly. However, when analyzing a complex extract, derivatization may be employed to detect other, less volatile or more polar compounds within the same sample matrix. nih.gov For example, a comprehensive metabolite profile of a plant extract might involve a two-step derivatization (methoximation followed by silylation) to analyze a wide range of sugars, acids, and polyols, alongside the direct detection of volatile terpenes like this compound in the same run. nih.gov While cytochrome P450 enzymes can derivatize sesquiterpenes through oxidation in biological systems, this is a process of biosynthesis or biotransformation rather than an analytical sample preparation step for quantification. nih.gov

Solvent Extraction Methods (e.g., cold extraction)

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate this compound from the other components in the complex extract. Gas chromatography is the method of choice for this purpose.

Gas Chromatography (GC), most often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), is the definitive analytical technique for the separation and identification of this compound. nih.gov The method's high resolution allows for the separation of complex mixtures of volatiles found in essential oils and plant extracts. thermofisher.com

A significant challenge in the GC analysis of this compound is its thermal lability. At the high temperatures often used in GC injector ports (e.g., 250°C), this compound can undergo a Cope rearrangement to form β-elemene. This thermal rearrangement can lead to an underestimation of this compound and an overestimation of β-elemene, or even a complete misidentification if the conversion is total. Studies have shown that at an injector temperature of 180°C, the composition can change to roughly 50% β-elemene and 50% this compound, while at 250°C, the conversion to (-)-β-elemene is almost complete. Therefore, using lower injector temperatures is crucial for the accurate quantification of this compound.

The identification of this compound is typically confirmed by comparing its mass spectrum and retention index (RI) with those of authentic standards and data from reference libraries like NIST.

Furthermore, since this compound exists as two enantiomers, (+)-Germacrene D and (-)-Germacrene D, chiral GC columns are necessary to separate them. These columns, often containing derivatized cyclodextrins, can resolve the enantiomers, which is critical for studies in chemical ecology and biosynthesis where the enantiomeric ratio is important. oup.comresearchgate.net For example, linked GC-single cell recording (GC-SCR) experiments using a chiral column have demonstrated that insect olfactory neurons can differentiate between the two enantiomers of this compound. oup.com

Table 3: Selected Gas Chromatography (GC) Parameters for this compound Analysis

GC Column Type Injector Temperature Detector Application Reference
Non-polar (e.g., DB-5) Not specified (low temp recommended) MS General identification
Chiral (β-cyclodextrin based) Not specified MS, SCR Enantiomeric separation oup.com
Not specified < 180°C MS To prevent thermal rearrangement to β-elemene
Not specified 250 °C TOF-MS Analysis of grape berry volatiles (HS-SPME) beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) Applications

Direct analysis of the lipophilic and labile this compound by High-Performance Liquid Chromatography (HPLC) is challenging. However, HPLC has been successfully employed for the analysis of its derivatives. tandfonline.com In one study, researchers transformed this compound into a more stable and polar 9-hydroxy derivative to enable separation. tandfonline.com This approach allowed for the enantiomeric resolution of the derivative using HPLC with a chiral stationary phase, a task not readily achievable with the parent compound via HPLC. tandfonline.com

The study highlighted that initial attempts to separate a 1-hydroxy derivative were unsuccessful, likely due to the distance between the chiral center and the hydroxyl group. tandfonline.com The successful separation of the 9-hydroxy derivative was achieved using a Chiralcel OD column. tandfonline.com

Table 1: Chiral HPLC Separation of (7S,9S)-9-hydroxy-germacrene D-1-one

Parameter Details
Instrument Shimadzu LC-10A with UV-VIS detector
Column Chiralcel OD (4.6 mm x 250 mm)
Mobile Phase Hexane: 2-propanol (40:1)
Detection UV at 255 nm
Retention Time (7R,9R)-2 15.91 min
Retention Time (7S,9S)-2 19.71 min

Data sourced from a study on the enantiomeric resolution of a this compound derivative. tandfonline.com

Quantitative analysis of pungent components, such as sanshools, in plants where this compound is also present has been performed using HPLC, demonstrating the technique's utility in the broader chemical analysis of these plant extracts. ajol.info

Chiral Chromatography for Stereoisomer Analysis (e.g., chiral GC columns)

The separation of this compound enantiomers, (+)-germacrene D and (-)-germacrene D, is crucial as they can exhibit different biological activities. Chiral Gas Chromatography (GC) is the primary method for this analysis. oup.com Specialized chiral capillary columns, often based on derivatized cyclodextrins, are essential for resolving these stereoisomers. oup.com

For instance, a Heptakis(6-O-t-Butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin-based chiral column has been used effectively. oup.com In one experiment, this chiral column, operating at an isothermal temperature of 125°C, successfully separated the enantiomers present in cubebe pepper oil, which contained 35% of the (+)-enantiomer and 65% of the (-)-enantiomer. oup.comresearchgate.net This separation is critical in fields like chemical ecology, where the response of insect receptors to specific enantiomers is studied. oup.com Studies on Solidago canadensis have also employed chiral GC to determine the enantiomeric excess, finding that the (+)-enantiomer is dominant. researchgate.net

Spectrometric Characterization and Quantification

Spectrometric methods are indispensable for both the structural confirmation and quantification of this compound.

Mass Spectrometry (MS) for Identification and Quantification

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the most prevalent and powerful technique for identifying and quantifying this compound in volatile extracts. connectjournals.comconnectjournals.com The gas chromatograph separates the individual components of a mixture, which are then ionized and detected by the mass spectrometer. edu.krd The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification. nih.govresearchgate.net The interpretation of the mass spectrum is a key identification method. nih.govresearchgate.net

GC-MS has been used to determine the this compound content in a wide array of plant essential oils. For example, it was found to be a predominant component in five Bursera species, with concentrations ranging from 15.1% to 56.2%. nih.govresearchgate.net Similarly, it has been identified as a major constituent in Hypericum perforatum (12.0–29.5%) and Peucedanum tauricum (13.3–31.4%). mdpi.comresearchgate.net The technique is sensitive enough to quantify minor concentrations as well, such as in hop pellets (0.27-0.62%). journal-of-agroalimentary.ro For accurate quantification, an internal standard like anisole (B1667542) is often added during sample preparation. nih.gov

Table 2: this compound Content in Various Plant Species Determined by GC-MS

Plant Species Plant Part This compound Percentage (%)
Bursera copallifera Leaves 56.2
Bursera excelsa Leaves 15.1
Bursera mirandae Leaves 20.2
Campomanesia adamantium (vegetative) Leaves 5.87
Campomanesia adamantium (fruit-bearing) Leaves 11.82
Dracocephalum officinale Aerial Parts 4.76
Hypericum adenotrichum Herba 13.3
Hypericum perforatum Aerial Parts 12.0 - 29.5
Isolona dewevrei Leaves 20.5 - 23.6
Peucedanum tauricum Leaves 13.3 - 31.4
Zanthoxylum riedelianum Fruit 14.4

This table compiles data from multiple studies. nih.govresearchgate.netmdpi.comresearchgate.netjrespharm.commdpi.combiomedpharmajournal.orgscielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of isolated compounds. d-nb.infod-nb.info For this compound, both ¹H and ¹³C NMR experiments are conducted to confirm its molecular structure after purification. nih.govresearchgate.netjst.go.jp

The chemical shifts observed in the NMR spectra provide detailed information about the chemical environment of each carbon and hydrogen atom in the molecule. Key signals in the ¹³C-NMR spectrum have been reported to confirm the structure, such as the signal for the C-5 methylene (B1212753) group at δ 109.3 ppm and signals for the conjugated dienes between δ 124–132 ppm. The complete ¹H and ¹³C NMR data are compared against previously reported values to unambiguously identify the compound as this compound. nih.gov

Table 3: Reported ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ ppm)
C-5 Methylene 109.3
Conjugated Dienes 124 - 132

Data sourced from analytical methods summaries.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. eujournal.org An infrared spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. eujournal.org While often used in conjunction with other methods for complex mixtures, FTIR can provide supporting evidence for the presence of this compound by identifying its characteristic functional groups. edu.krd For instance, the spectra would show characteristic stretches for C-H bonds (alkyl) and C=C bonds (alkene). eujournal.org

Advanced Hyphenated Techniques

Hyphenated techniques, which combine two or more analytical methods, are powerful tools for the analysis of complex samples like essential oils. connectjournals.comconnectjournals.comresearchgate.net

GC-FID (Gas Chromatography-Flame Ionization Detection): This technique couples a gas chromatograph with a flame ionization detector. While GC separates the components, the FID quantifies them based on the number of carbon atoms, making it a robust method for quantitative analysis when a reference standard is available. researchgate.netnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): As detailed previously, this is the workhorse for the qualitative and quantitative analysis of volatile compounds like this compound. connectjournals.comedu.krdnih.gov

GCxGC-TOFMS (Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry): This advanced technique provides enhanced separation power by using two different GC columns. It can resolve co-eluting peaks that would overlap in a single-column GC system, allowing for more precise identification and quantification of components in highly complex mixtures. edu.krdd-nb.info

LC-MS (Liquid Chromatography-Mass Spectrometry): While less common for volatile terpenes, LC-MS has been used in the broader analysis of plant extracts that contain this compound. jrespharm.com

HPTLC-MS (High-Performance Thin-Layer Chromatography-Mass Spectrometry): HPTLC can be used for separation and, when coupled with MS, allows for the identification of the separated compounds. A densitometric HPTLC method was developed for the quantification of this compound, determining a limit of detection of 212.07 ng/spot and a limit of quantification of 521.23 ng/spot. researchgate.net

These advanced hyphenated methods provide the sensitivity and resolving power necessary for the comprehensive profiling and accurate quantification of this compound in its natural sources. d-nb.info

GC-MS and GC-MS/MS Method Development

Gas chromatography-mass spectrometry (GC-MS) is a principal technique for the profiling and quantification of this compound due to its volatility. ekb.egmdpi.comnih.gov The development of a robust GC-MS method involves optimizing several parameters to achieve good separation and sensitive detection.

Column Selection: The choice of the GC column is critical for separating this compound from other structurally similar sesquiterpenes. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), are commonly used. nist.gov Chiral columns can be employed for the enantiomeric separation of this compound, which is important for detailed chemical profiling and understanding its biological activities. oup.com

Temperature Programming: A typical GC oven temperature program starts at a low temperature (e.g., 50-60°C) and gradually increases to a final temperature of around 250-280°C. ekb.eg This programmed temperature ramp allows for the elution of a wide range of volatile compounds, including this compound, based on their boiling points and interactions with the stationary phase. For instance, one method utilized an initial temperature of 50°C, rising at 4°C/min to 150°C, and then at 20°C/min to a final temperature of 250°C.

Mass Spectrometry Parameters: In the mass spectrometer, electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra. ekb.eg The mass spectrum of this compound is characterized by specific fragment ions that are used for its identification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be utilized. In MS/MS, a specific parent ion of this compound is selected and fragmented to produce daughter ions, which are then detected. This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and improves quantification limits. acs.org

Sample Preparation: Prior to GC-MS analysis, this compound is typically extracted from the sample matrix. Common extraction techniques include hydrodistillation and solid-phase microextraction (SPME). ekb.egbeilstein-journals.org SPME is a solvent-free method that is well-suited for the analysis of volatile compounds from both liquid and solid samples.

HPLC-MS and HPLC-MS/MS for Non-Volatile Derivatives

While this compound itself is volatile and best analyzed by GC-MS, its non-volatile derivatives require different analytical approaches. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) are the methods of choice for these compounds. tandfonline.comtandfonline.comoup.com

This compound is a labile and lipophilic compound, making its direct analysis by HPLC challenging. tandfonline.com Therefore, it is often converted into more stable and polar derivatives. tandfonline.com For example, a derivative of this compound, (5E,7S,9S)-9-hydroxy-7-isopropyl-4,10-bis(methylene)-5-cyclodecen-1-one, has been successfully resolved using chiral HPLC. tandfonline.comtandfonline.com

Chromatographic Conditions: Chiral stationary phases, such as Chiralcel OB or OD, are used for the enantiomeric separation of this compound derivatives. tandfonline.com The mobile phase typically consists of a mixture of organic solvents like hexane and isopropanol. The separation is monitored using a UV detector at a specific wavelength, for example, 255 nm. tandfonline.com

Mass Spectrometric Detection: HPLC-MS and HPLC-MS/MS provide high sensitivity and selectivity for the detection and quantification of these derivatives. The mass spectrometer can be operated in various modes, including full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification.

Quantitative Analysis and Method Validation

The validation of analytical methods is essential to ensure that they are "fit-for-purpose" and provide accurate and reliable data. elementlabsolutions.com This process involves the evaluation of several key parameters as outlined by guidelines from organizations like the International Council for Harmonisation (ICH). npra.gov.my

Calibration Curve Development and Linearity Assessment

For quantitative analysis, a calibration curve is constructed by plotting the analytical response versus the concentration of a series of this compound standards. The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Research has demonstrated good linearity for this compound analysis over specific concentration ranges. For example, in one study, a linear relationship was observed in the range of 1000-10000 ng/mL with a high correlation coefficient (r² > 0.99). researchgate.netasianpubs.org Another study reported a linear range of 0.10–6.25 µg/mL with a correlation coefficient of 0.996. acs.org The linearity is typically assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. fudschem.com

These limits are crucial for determining the sensitivity of an analytical method. For this compound, reported LOD and LOQ values vary depending on the analytical technique and matrix. For instance, a high-performance thin-layer chromatography (HPTLC) method determined the LOD and LOQ to be 212.07 ng/spot and 521.23 ng/spot, respectively. researchgate.netasianpubs.org A GC-MS method reported a lower LOD of 0.003 µg/mL and an LOQ of 0.011 µg/mL. acs.org Another study using HS-SPME-GC-MS for wine analysis reported an average LOD of 0.05 µg/L and an LOQ of 0.15 µg/L for sesquiterpenes including this compound. mdpi.com

Precision, Accuracy, and Robustness

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD).

Accuracy is the closeness of the analytical result to the true value. elementlabsolutions.com It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte.

Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com

A validated HPTLC method for this compound demonstrated good precision, accuracy, and robustness. researchgate.netasianpubs.org Similarly, a GC-MS/MS method was validated for these parameters, ensuring the reliability of the quantitative data. acs.org

Chemometric Approaches for Data Interpretation (e.g., principal component analysis of volatile profiles)

The analysis of volatile profiles, which often contain a large number of compounds including this compound, can generate complex datasets. Chemometric methods, such as Principal Component Analysis (PCA), are powerful tools for interpreting this data. scielo.brnih.gov

PCA is an unsupervised classification technique that reduces the dimensionality of the data while retaining most of the original information. scielo.br It achieves this by transforming the original variables into a smaller set of new variables called principal components (PCs).

In the context of this compound analysis, PCA can be used to:

Differentiate between samples: PCA can effectively distinguish between different plant species or samples based on their volatile profiles. acs.orgscielo.br For example, PCA has been used to separate in natura and commercial samples of Bauhinia forficata based on their volatile constituents, including this compound. scielo.br

Identify key volatile markers: By examining the loadings plot in a PCA, it is possible to identify the volatile compounds that are most influential in discriminating between sample groups. frontiersin.org Studies have shown that this compound can be a characteristic compound for certain plant organs or species. nih.govfrontiersin.org For instance, chemometric analysis revealed that this compound is characteristic of the needles of certain conifer species. frontiersin.org

By applying chemometric approaches like PCA, researchers can gain deeper insights into the complex chemical data generated from the analysis of this compound and other volatile compounds.

Synthetic and Semi Synthetic Approaches to Germacrene D and Analogues

Total Synthesis Strategies for Germacrene D

The complete chemical synthesis of this compound from simple, achiral starting materials is a formidable challenge, primarily due to the conformational flexibility and inherent instability of its ten-membered ring structure.

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursor structures, known as synthons, which in turn have commercially available synthetic equivalents. wikipedia.org This process is repeated until readily available starting materials are identified. wikipedia.org

For a molecule like this compound, a primary retrosynthetic disconnection would target the formation of the 10-membered cyclodecadiene ring. A logical approach involves a macrocyclization reaction as the key step, breaking one of the carbon-carbon bonds in the ring to reveal an acyclic precursor. This acyclic intermediate would be a carefully functionalized 15-carbon chain designed to facilitate the ring-closing reaction. The strategic placement of functional groups on this precursor is critical for achieving the desired ring size and positioning of the double bonds and stereocenters. While detailed total syntheses of this compound are not extensively reported in the literature, attempts to synthesize related germacrene alcohols have highlighted the difficulty of this macrocyclization step, for instance, where ring-closing metathesis (RCM) approaches failed to yield the desired 1,6-cyclodecadiene (B73522) system.

A major hurdle in the total synthesis of this compound is controlling its stereochemistry. The molecule possesses key stereochemical features that are crucial for its biological function:

Double Bond Geometry: The two endocyclic double bonds must be formed with the correct (E,E) geometry.

Chiral Center: The stereocenter at C8, which bears the isopropyl group, must have the correct absolute configuration—(S) for the naturally predominant (-)-germacrene D.

Achieving this level of stereocontrol in a flexible 10-membered ring system is exceptionally difficult. The conformational mobility of the ring and its acyclic precursors complicates the transfer of chirality and the diastereoselective formation of new stereocenters. The challenges associated with stereoselectivity in traditional organic synthesis are a primary reason why chemoenzymatic and biosynthetic methods, which leverage the high stereospecificity of enzymes like this compound synthase, are often favored for producing this compound. tandfonline.comnih.gov Studies have shown that this compound is stable under basic conditions, a crucial piece of information for planning a synthetic route that avoids the acid-catalyzed rearrangements the molecule is prone to. tandfonline.com

Retrosynthetic Analysis and Key Intermediates

Semi-Synthetic Modifications of this compound Scaffolds

Given the difficulties of total synthesis, many researchers have focused on modifying the this compound scaffold, which can be obtained from natural sources or through fermentation. mdpi.com This semi-synthetic approach allows for the creation of novel analogues with potentially altered properties. researchgate.net

The biological activity of this compound can be modulated by making specific structural changes. Chemoenzymatic methods have proven particularly effective for this purpose. This strategy involves the chemical synthesis of analogues of the natural precursor, farnesyl diphosphate (B83284) (FDP), which are then used as substrates for this compound synthase (GDS). rsc.org The enzyme's catalytic promiscuity allows it to accept these modified precursors and convert them into novel this compound analogues. rsc.orgnih.gov

This approach has been used to generate libraries of new germacrenes for biological testing. rsc.org For instance, while natural (-)-germacrene D repels aphids, certain synthetic methylated analogues have been shown to attract them, demonstrating that small structural changes can dramatically alter bioactivity.

Table 1: Chemoenzymatic Synthesis of this compound Analogues from Modified FDP

FDP Analogue Enzyme Resulting Analogue(s) Relative Conversion (%)* Ref
6-Fluoro-FDP GDS 6-Fluoro-germacrene D 62 rsc.orgcardiff.ac.uk
10-Fluoro-FDP GDS 10-Fluoro-(E)-β-farnesene, α-10-Fluoro-humulene 15 rsc.orgcardiff.ac.uk
14-Fluoro-FDP GDS 14-Fluoro-germacrene D 25 rsc.orgcardiff.ac.uk
12-Methyl-FDP GDS (S)-12-Methylthis compound - nih.gov
14,15-Dimethyl-FDP GDS (S)-14,15-Dimethylthis compound - nih.govdoi.org

*Relative conversion denotes the percentage with respect to the conversion of natural FDP under optimized conditions. cardiff.ac.uk

This compound is a thermally labile and acid-sensitive compound. usbio.net This instability is a significant challenge for its isolation, storage, and application. Under acidic conditions, it readily undergoes transannular cyclization, rearranging into more stable bicyclic sesquiterpene skeletons like cadinanes, muurolanes, and amorphenes. researchgate.netmdpi.com

When (-)-germacrene D was treated with glacial acetic acid, it completely converted into a mixture of cyclized products and their acetate (B1210297) adducts. tandfonline.com This reactivity underscores the need for stabilization.

Table 2: Products of Acid-Catalyzed Cyclization of (-)-Germacrene D in Acetic Acid

Product Class Compound Yield (%) Ref
Cyclized Isomers δ-Cadinene 24.3 tandfonline.com
γ-Cadinene 18.0 tandfonline.com
α-Muurolene 8.5 tandfonline.com
γ-Muurolene 6.5 tandfonline.com
α-Cadinene 4.3 tandfonline.com
δ-Amorphene 4.0 tandfonline.com
α-Amorphene 1.8 tandfonline.com
Others 5.6 tandfonline.com
Acetate Adducts α-Cadinol Acetate 11.0 tandfonline.com
T-Muurolol Acetate 7.0 tandfonline.com
T-Cadinol Acetate 4.5 tandfonline.com

To mitigate this instability for research and handling purposes, this compound is sometimes supplied commercially stabilized with an inhibitor like hydroquinone. usbio.net Furthermore, the creation of synthetic analogues can also address stability. For example, certain fluorinated germacrene A analogues have been shown to possess improved stability compared to the natural compound, a strategy that could potentially be applied to this compound. cardiff.ac.uk

Derivatization for Enhanced Biological Activity

Synthesis of this compound Precursors and Related Sesquiterpenes

The synthesis of this compound is intrinsically linked to the synthesis of its biosynthetic precursor, farnesyl diphosphate (FPP), and the various sesquiterpenes that can be derived from it. researchgate.net

A modular chemoenzymatic approach has been developed for the synthesis of FPP and its analogues. nih.govdoi.org This method avoids complex chemical phosphorylation steps by using a multi-enzyme, one-pot system. mdpi.com Simple starting materials like prenol and isoprenol are converted into their diphosphate forms (DMAPP and IDP, respectively) and then condensed by a prenyl transferase to yield FPP. nih.govdoi.org This method can also incorporate modified alcohol precursors to generate a wide range of non-natural FPP analogues, which can then be used to produce novel sesquiterpenoids like (S)-14,15-dimethylthis compound. nih.govdoi.org

Furthermore, the acid-catalyzed rearrangement of this compound serves as a semi-synthetic route to other important sesquiterpene skeletons. As detailed in Table 2, compounds of the cadinane, muurolane, and amorphane classes are the major products of this reaction. tandfonline.commdpi.com Therefore, the synthesis or isolation of this compound provides a direct entry point to a diverse family of related bicyclic sesquiterpenes. researchgate.net

Chemoenzymatic Synthesis Approaches Utilizing GDS Enzymes

Chemoenzymatic synthesis leverages the high selectivity and efficiency of biological catalysts, such as enzymes, in combination with traditional chemical synthesis methods. This hybrid approach is particularly valuable for producing complex natural products and their analogues, like this compound, by overcoming challenges associated with purely chemical or biological routes. rsc.orgnih.gov Terpene synthases, including this compound Synthase (GDS), are powerful tools in these strategies, enabling the creation of intricate cyclic molecules from linear precursors. rsc.orgnih.gov

The core of this approach involves the enzymatic conversion of farnesyl diphosphate (FDP) or its chemically modified analogues into various germacrene compounds. rsc.orgresearchgate.net GDS enzymes, particularly the (−)-germacrene D synthase from Solidago canadensis, are frequently employed to catalyze the Mg²⁺-dependent cyclization of (2E,6E)-farnesyl diphosphate into (−)-germacrene D. rsc.orgwikipedia.org Researchers have successfully utilized recombinant GDS, overproduced in hosts like E. coli, to investigate its catalytic mechanism and potential for generating novel compounds. rsc.orgresearchgate.net

A significant area of research focuses on substrate engineering, where chemically synthesized FDP analogues are fed to GDS. rsc.orgrsc.org This strategy explores the enzyme's substrate promiscuity to generate a library of non-natural this compound analogues. rsc.orgrsc.org By introducing modifications such as fluorine atoms or methyl groups at various positions on the FDP backbone, scientists can create structurally diverse germacrenes. rsc.orggoogle.com These new molecules may possess altered stabilities or novel biological activities. rsc.orgcardiff.ac.uk

For instance, studies using GDS from Solidago canadensis have shown that the enzyme can efficiently process several modified FDPs. rsc.orgcardiff.ac.uk While some analogues, like 2-fluoro-FPP, were not substrates, others, including 6-fluoro-FPP, 14-fluoro-FPP, 15-fluoro-FPP, 12-methyl-FPP, and 14-methyl-FPP, were successfully converted into the corresponding substituted this compound analogues. rsc.orggoogle.com Interestingly, the introduction of a fluorine atom at the C10 position of FPP redirected the cyclization reaction, leading to the formation of α-10-fluoro-humulene instead of a germacrene product. rsc.org

In addition to modifying the substrate, engineering the GDS enzyme itself through site-directed mutagenesis has proven to be a powerful strategy. rsc.orgdoi.orgukri.org By altering specific amino acid residues in the active site, researchers can enhance the enzyme's catalytic efficiency (kcat), improve its turnover with non-natural substrates, or even alter its product profile. google.comdoi.org A notable example is the Y406F mutant of S. canadensis GDS, which exhibited a tenfold higher turnover number than the wild-type enzyme and was significantly more effective in producing certain methylated this compound analogues. google.comdoi.org Other mutations, such as Y524F and W275F, have also been explored to expand the synthetic capabilities of GDS. rsc.orggoogle.com

More complex, multi-enzyme "one-pot" systems have been developed to streamline the synthesis process. doi.orgnih.gov One such method uses a combination of five enzymes to produce (S)-germacrene D and its novel analogue, (S)-14,15-dimethylthis compound, starting from simple prenol precursors. doi.orgnih.gov This system first uses kinases to diphosphorylate the precursors, followed by a farnesyl diphosphate synthase for chain elongation to create the FDP substrate, which is then cyclized by GDS, all within the same reaction vessel. doi.orgnih.gov This integrated biocatalytic route avoids the isolation of intermediate substrates and offers a more sustainable and scalable production method. doi.orgnih.gov

The table below summarizes key findings from various chemoenzymatic studies utilizing GDS enzymes.

Table 1: Chemoenzymatic Synthesis of this compound and Analogues using GDS

GDS Enzyme SourceSubstrateProduct(s)Key Findings
Solidago canadensisFarnesyl diphosphate (FDP)(−)-Germacrene DBaseline enzymatic synthesis of the natural product. rsc.org
Solidago canadensis6-Fluoro-FDP6-Fluoro-germacrene DGDS efficiently turns over the modified substrate. rsc.orgcardiff.ac.uk
Solidago canadensis14-Methyl-FDP14-Methyl-germacrene DSuccessful synthesis of a methylated analogue. rsc.orgcardiff.ac.uk
Solidago canadensis15-Fluoro-FDP15-Fluoro-germacrene DDemonstrates GDS tolerance to substitution on the isopropyl group. rsc.org
Solidago canadensis12-Methyl-FDP12-Methyl-germacrene DGDS successfully processes this modified substrate. rsc.org
Solidago canadensis10-Fluoro-FDPα-10-Fluoro-humulene, 10-fluoro-(E)-β-farneseneSubstitution at C10 alters the cyclization pathway, preventing germacrene formation. rsc.org
Zingiber officinaleFarnesyl diphosphate (FDP)(+)-Germacrene D (50.2%), Germacrene B (17.1%)Enzyme from ginger produces a different enantiomer and byproducts.

Table 2: Impact of GDS Engineering on Chemoenzymatic Synthesis

GDS Variant (S. canadensis)SubstrateProduct(s)Impact of Mutation
Y406FFDP analogues (e.g., 14,15-dimethyl-FDP)(S)-14,15-dimethylthis compound~10-fold higher turnover number (kcat) compared to wild-type; improved yields of analogues (e.g., 73% for a dimethyl analogue). google.comdoi.org
Y524FFDP analoguesThis compound analoguesMutation explored to expand substrate scope. rsc.orggoogle.com
W275FFDP analoguesThis compound analoguesActive site engineering used to further investigate and expand the substrate scope of the enzyme. rsc.orggoogle.com

Biotechnological Applications and Metabolic Engineering Strategies

Heterologous Expression of Germacrene D Synthase Genes

The cornerstone of producing this compound in a non-native host is the successful expression of a functional this compound synthase (GDS) gene. Scientists have explored various organisms as microbial cell factories, each with its own set of advantages and challenges.

In Yeast (Saccharomyces cerevisiae)

Saccharomyces cerevisiae, a well-characterized and genetically tractable yeast, has emerged as a powerful platform for producing this compound. nih.govnih.govresearchgate.net The heterologous production of this sesquiterpene in yeast has been achieved through systematic metabolic engineering. A key to high-yield production is the selection of a highly efficient GDS. In one study, twenty-one different this compound synthases were compared, with AcTPS1 from Acremonium chrysogenum demonstrating the highest production of (–)-germacrene D. nih.govnih.govresearchgate.net Initial expression of AcTPS1 in an enhanced terpene precursor yeast strain resulted in a titer of 376.2 mg/L. nih.govnih.govresearchgate.net

Another approach involved developing a background yeast chassis, CENses5C, by integrating the expression cassettes for eight enzymes of the ergosterol (B1671047) pathway. This strategy aimed to increase the flux of farnesyl pyrophosphate (FPP), the precursor to this compound. When codon-optimized plant-derived GDS genes were expressed in this engineered strain, it led to a 13 to 30-fold increase in the production of (+) or (–)-germacrene D compared to the parent strain. yeastgenome.org

In Bacteria (Escherichia coli)

Escherichia coli is another popular host for heterologous gene expression due to its rapid growth and well-understood genetics. A cDNA encoding (+)-germacrene D synthase (GDS) from ginger rhizomes has been successfully expressed in E. coli BL21(DE3). The resulting enzyme was capable of converting FPP to (+)-germacrene D. To boost the precursor supply, a heterologous mevalonate (B85504) (MVA) pathway was introduced into E. coli, which led to a significant 2.98-fold increase in germacrene A production, reaching 147 mg/L in shake flask cultures. smolecule.comnih.gov

Researchers have also focused on optimizing the host strain and culture conditions. For instance, E. coli BL21 Star (DE3) was identified as a superior host, and cultivation in a specific medium (SBMSN) resulted in the highest FPP yield. nih.govfrontiersin.org

In Plants (e.g., Nicotiana benthamiana)

The transient expression of genes in Nicotiana benthamiana provides a rapid method for producing plant-derived compounds. Heterologous expression of a cowpea transcript, Vigun11g073100, which encodes a functional this compound synthase, resulted in the de novo production of this compound in this plant host. biorxiv.org Interestingly, studies have shown that expressing the same terpene synthase in different organisms can lead to different product profiles. d-nb.infobeilstein-journals.org For example, a terpene synthase from Chitinophaga pinensis produced germacrene A when expressed in E. coli, but a different diterpene alcohol when expressed in N. benthamiana. d-nb.infobeilstein-journals.org

Metabolic Engineering for Enhanced this compound Production

To achieve economically viable production levels of this compound, it is crucial to engineer the host's metabolism to channel more carbon towards the desired product. This involves a multi-faceted approach of optimizing precursor supply and eliminating competing metabolic pathways.

Optimization of Precursor Supply Pathways (MVA, MEP, FPP flux)

The biosynthesis of this compound begins with the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In yeast, these are produced via the mevalonate (MVA) pathway, while bacteria primarily utilize the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govnih.gov The final precursor for this compound is farnesyl pyrophosphate (FPP), formed by the condensation of two molecules of IPP with one molecule of DMAPP. mdpi.com

A major strategy to enhance this compound production is to increase the intracellular pool of FPP. yeastgenome.org This has been successfully achieved by overexpressing key enzymes in the MVA pathway. mdpi.com In S. cerevisiae, this includes the overexpression of genes such as ERG10, ERG13, ERG12, ERG8, ERG19, IDI1, ERG20, and a truncated version of HMG-CoA reductase (tHMG1). The overexpression of tHMG1 is particularly effective as it bypasses the feedback regulation of the native HMG-CoA reductase. frontiersin.org Similarly, in E. coli, introducing a heterologous MVA pathway has been shown to significantly boost the supply of FPP. nih.govfrontiersin.org

Gene Overexpression and Gene Knockout Strategies

Beyond simply boosting the precursor pathway, targeted genetic modifications can further redirect metabolic flux towards this compound. This involves both overexpressing beneficial genes and knocking out or downregulating genes in competing pathways.

A key competing pathway in yeast is the sterol biosynthesis pathway, which also utilizes FPP. The enzyme squalene (B77637) synthase, encoded by the ERG9 gene, converts FPP to squalene, the first committed step in sterol synthesis. nih.govfrontiersin.org By downregulating or knocking out ERG9, more FPP becomes available for this compound synthase. nih.govresearchgate.net One effective strategy is to replace the native promoter of ERG9 with a copper-repressible promoter, allowing for controlled downregulation of the competing pathway. yeastgenome.org

Other gene knockout targets in yeast include ROX1 and DPP1. ROX1 is a transcriptional repressor of genes involved in ergosterol biosynthesis, and its knockout can lead to increased expression of MVA pathway genes. nih.govmdpi.com DPP1 encodes a diacylglycerol pyrophosphate phosphatase that can divert FPP to other products. nih.govresearchgate.net

Simultaneously, overexpressing key genes further enhances production. Increasing the copy numbers of the this compound synthase gene (AcTPS1), tHMG1, and the FPP synthase gene (ERG20) has proven to be a successful strategy. nih.govnih.govresearchgate.net Through an iterative process of these engineering strategies, an optimized S. cerevisiae strain, LSc81, was developed. This strain, with multiple copies of AcTPS1, tHMG1, and ERG20, and with knockouts of erg9, rox1, and dpp1, achieved a remarkable titer of 7.9 g/L of (–)-germacrene D in a fed-batch fermentation. nih.govnih.govresearchgate.netresearchgate.net

Table 1: Key Genetic Modifications for Enhanced this compound Production in S. cerevisiae

Gene Target Strategy Rationale Reference
AcTPS1 Overexpression (multiple copies) Increase the conversion of FPP to (–)-germacrene D. nih.govnih.govresearchgate.net
tHMG1 Overexpression Increase flux through the MVA pathway by bypassing feedback inhibition. nih.govresearchgate.net
ERG20 Overexpression Increase the synthesis of the direct precursor, FPP. nih.govresearchgate.net
ERG9 Knockout/Downregulation Redirect FPP from the competing sterol biosynthesis pathway. nih.govresearchgate.net
ROX1 Knockout Relieve repression of ergosterol biosynthesis genes, potentially increasing MVA pathway flux. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Farnesyl pyrophosphate (FPP)
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)
Squalene
(–)-germacrene D
(+)-germacrene D
Germacrene A
Ergosterol

Bioreactor Cultivation and Fermentation Optimization

Translating the success of genetically engineered microbial strains from shake-flask cultures to industrial-scale production necessitates the optimization of bioreactor cultivation and fermentation processes. researchgate.net Fed-batch fermentation is a commonly employed strategy that has proven highly effective for achieving high-density cell cultures and maximizing product titers for this compound. nih.govresearchgate.netnih.gov This approach involves the controlled feeding of nutrients during cultivation, which prevents substrate inhibition and allows for sustained productivity over a longer period.

In one notable study, an engineered Saccharomyces cerevisiae strain, LSc81, which was optimized through extensive metabolic engineering, produced 1.94 g/L of (–)-germacrene D in shake-flask fermentation. researchgate.netnih.gov When cultivated in a 5-L bioreactor using a fed-batch process, the titer was dramatically increased to 7.9 g/L, which represents the highest reported production of (–)-germacrene D to date. researchgate.netnih.gov Similarly, other engineered yeast strains designed to produce enantiopure (+) and (–)-germacrene D also showed significantly enhanced production in fed-batch fermentation, reaching titers of 290.28 µg/ml and 2519.46 µg/ml, respectively. nih.gov

Optimization of fermentation conditions extends beyond the feeding strategy. The composition of the culture medium is critical. For instance, studies on germacrene A production in E. coli found that SBMSN medium was superior to LB or YM9 media for farnesol (B120207) production, a precursor indicator. nih.gov The choice of beef extract source was also found to impact production. researchgate.net Furthermore, process parameters such as pH and supplementation with specific cofactors are crucial. Maintaining a neutral pH is important to prevent the acid-catalyzed rearrangement of germacrene isomers. Supplementation with copper ions (Cu²⁺) at concentrations around 200 µM has been shown to stabilize production, particularly in strains where gene expression is controlled by copper-responsive promoters. The timing and concentration of inducers, like IPTG for E. coli expression systems, also require careful optimization to balance cell growth and product synthesis. researchgate.net

The table below summarizes key findings from various fermentation optimization studies for this compound and its precursor, germacrene A.

CompoundHost OrganismKey Engineering/OptimizationCultivation MethodTiter AchievedReference
(–)-Germacrene DS. cerevisiae LSc81Increased copy numbers of AcTPS1, tHMG1, ERG20; downregulation of erg9, rox1, dpp15-L Bioreactor (Fed-batch)7.9 g/L researchgate.netnih.gov
(–)-Germacrene DS. cerevisiae LSc81Increased copy numbers of AcTPS1, tHMG1, ERG20; downregulation of erg9, rox1, dpp1Shake-flask1.94 g/L researchgate.netnih.gov
(+)-Germacrene DS. cerevisiae CENses8(+D)Engineered ERG pathway, overexpression of codon-optimized YlACL and GDSFed-batch Fermentation290.28 µg/mL nih.gov
(–)-Germacrene DS. cerevisiae CENses8(–D)Engineered ERG pathway, overexpression of codon-optimized YlACL and GDSFed-batch Fermentation2519.46 µg/mL nih.gov
Germacrene AY. lipolyticaEvaluated four plant-derived GAS; metabolic engineeringFed-batch Fermentation5.08 g/L (as β-elemene) researchgate.net
(+)-Germacrene AS. cerevisiaeExpression of LcTPS3 from Liriodendron chinense; metabolic engineeringFed-batch Fermentation14.71 g/L researchgate.net
Germacrene AP. pastorisMedium optimization and bioprocess engineering1-L Fermenter (Fed-batch)1.9 g/L researchgate.net

Synthetic Biology Approaches for this compound Production Platforms

Synthetic biology offers a powerful toolkit for the rational design and construction of microbial cell factories for producing valuable chemicals like this compound. rsc.orgrsc.orgcardiff.ac.uk This approach involves the assembly of biological parts—such as genes, promoters, and metabolic pathways—in a predictable manner to create novel cellular functions. rsc.orgcardiff.ac.uk The development of production platforms for this compound has primarily focused on two microbial chassis: Saccharomyces cerevisiae (baker's yeast) and Escherichia coli. researchgate.netnih.gov

Saccharomyces cerevisiae has emerged as a particularly promising host for sesquiterpene production due to its robust nature and the presence of the native mevalonate (MVA) pathway, which synthesizes the universal precursor FPP. researchgate.netsmolecule.com A cornerstone of synthetic biology strategies in yeast is the enhancement of this native pathway. researchgate.netsmolecule.com This is achieved by overexpressing multiple genes in the ergosterol (ERG) pathway that sequentially convert acetyl-CoA to FPP. nih.govresearchgate.net Key genes targeted for overexpression often include ERG10 (acetyl-CoA C-acetyltransferase), ERG13 (HMG-CoA synthase), tHMG1 (a truncated, deregulated version of HMG-CoA reductase), ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), ERG19 (mevalonate pyrophosphate decarboxylase), IDI1 (isopentenyl diphosphate (B83284) isomerase), and ERG20 (farnesyl pyrophosphate synthase). researchgate.netresearchgate.netnih.gov

To channel the enhanced FPP pool towards this compound, two additional strategies are critical: expressing a potent this compound synthase (GDS) and minimizing flux into competing pathways. researchgate.netsmolecule.com Researchers have systematically compared various GDS enzymes to find the most efficient ones. researchgate.netnih.gov For instance, AcTPS1 from the fungus Acremonium chrysogenum was identified as a highly active synthase for producing (–)-germacrene D. researchgate.netnih.govsmolecule.com To block competing pathways, genes such as ERG9 (squalene synthase), ROX1 (a transcriptional repressor), and DPP1 (diacylglycerol pyrophosphate phosphatase) have been either knocked out or had their expression downregulated. researchgate.netnih.govsmolecule.com The combination of these strategies—enhancing the precursor pathway, expressing a superior synthase, and blocking side reactions—led to the creation of the optimal strain LSc81, which achieved a record titer of 7.9 g/L of (–)-germacrene D. researchgate.netnih.govsmolecule.com

In Escherichia coli, which natively uses the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway for isoprenoid synthesis, a common synthetic biology approach is to introduce the heterologous MVA pathway from yeast. nih.govsmolecule.comnih.gov This has been shown to supply sufficient FPP and significantly improve sesquiterpene productivity. nih.govfrontiersin.org For example, co-expressing a germacrene A synthase with a constructed heterologous MVA pathway in E. coli resulted in a 2.98-fold improvement in titer compared to relying on the native pathway alone. nih.gov Further optimization in E. coli involves selecting the right host strain, such as BL21 Star (DE3), which has enhanced mRNA stability, leading to better expression of pathway enzymes. nih.govfrontiersin.org

The table below details several engineered microbial strains and the synthetic biology strategies employed to enhance this compound production.

Host StrainTarget CompoundKey Synthetic Biology StrategiesResulting TiterReference
S. cerevisiae CENses5C(+) or (–)-Germacrene DGenomic integration of 8 ergosterol pathway genes; ERG9 promoter replaced with copper-repressible promoter; expression of codon-optimized plant GDS.13-30 fold higher than parent strain. nih.govsmolecule.com
S. cerevisiae CENses8(–D)(–)-Germacrene DGenomic integration of GDS at GAL80, LPP1, and rDNA loci for constitutive expression.728.87 µg/mL (without galactose induction). nih.govresearchgate.net
S. cerevisiae LSc81(–)-Germacrene DIterative engineering: increased copy numbers of AcTPS1, tHMG1, ERG20; downregulation/knockout of erg9, rox1, dpp1.7.9 g/L (in 5-L bioreactor). researchgate.netnih.govsmolecule.com
E. coliGermacrene ACo-expression of ScGAS with a heterologous MVA pathway.147 mg/L (2.98-fold improvement). smolecule.comnih.gov
E. coli BL21 Star (DE3)Germacrene AHost optimization; expression of Lactuca sativa LTC2 (GAS); protein engineering of GAS.126.4 mg/L (pre-protein engineering). nih.gov

Conclusion and Future Research Perspectives

Synthesis of Current Knowledge and Unanswered Questions

Germacrene D, a sesquiterpene hydrocarbon, is widely distributed in the plant kingdom, found in angiosperms, gymnosperms, and even bryophytes. mdpi.comms-editions.cl It is a significant component of the essential oils of numerous plant species and is recognized as a key precursor in the biosynthesis of other sesquiterpenes, such as cadinanes and selinenes. mdpi.comnih.gov Research has established its role in plant defense as an anti-herbivore and insecticidal agent against various pests like mosquitoes, aphids, and ticks. mdpi.com Despite its prevalence and established precursor function, a comprehensive understanding of its full range of biological functions in plants remains elusive. mdpi.comms-editions.cl

Emerging Methodologies in this compound Research

The study of this compound is benefiting from a range of advanced analytical and biotechnological techniques. Gas chromatography coupled with mass spectrometry (GC-MS) and flame ionization detection (GC-FID) remain central to its identification and quantification. For the crucial differentiation of its enantiomers, which can exhibit different biological effects, chiral GC columns are indispensable.

A significant emerging methodology is the use of computational chemistry, specifically ab initio and density functional theory (DFT) calculations. These methods are being employed to investigate the acid-catalyzed cyclization of this compound, providing theoretical insights into the formation of various sesquiterpenoid skeletons like cadinanes and muurolanes that are often found alongside this compound in essential oils. mdpi.com This computational approach helps to understand reaction mechanisms and predict product distributions. mdpi.com

Furthermore, metabolic engineering in microorganisms like Saccharomyces cerevisiae represents a powerful tool. nih.gov By introducing and optimizing the expression of this compound synthases and related pathway genes, researchers can not only produce significant quantities of the compound for study but also investigate the function of specific enzymes and the effects of genetic modifications on sesquiterpene production. nih.govresearchgate.net High-performance thin-layer chromatography (HPTLC) methods are also being developed for the simultaneous identification and quantification of this compound from plant extracts. researchgate.net

Potential for Sustainable Production and Green Chemistry

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are highly relevant to the production of this compound. fatfinger.iojnj.com Traditional extraction from plants can be inefficient and unsustainable, making biotechnological production a more environmentally friendly alternative. researchgate.net

Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, offers a promising route for the sustainable production of this compound. nih.govresearchgate.net This approach utilizes renewable feedstocks and circumvents the need for large-scale cultivation and extraction from plant sources, thereby reducing land use and solvent consumption. jnj.comresearchgate.net By optimizing microbial strains through genetic engineering, it is possible to achieve high-titer production of this compound, making the process economically viable and scalable. nih.govresearchgate.net

Further aligning with green chemistry principles, research is exploring chemoenzymatic approaches. These methods utilize the promiscuity of sesquiterpene cyclases with modified farnesyl pyrophosphate (FPP) analogues to synthesize novel this compound derivatives. This highlights the potential for creating new compounds with potentially enhanced properties through biocatalysis, a cornerstone of green chemistry. rsc.org The use of enzymes in this manner often leads to higher selectivity and milder reaction conditions compared to traditional chemical synthesis.

Future Directions in Ecological and Biotechnological Research of this compound

Future ecological research on this compound will likely focus on elucidating its specific roles in plant-insect and plant-pathogen interactions. Investigating how its production is regulated by environmental cues such as herbivory or infection will provide deeper insights into its ecological significance. mdpi.comnumberanalytics.com Field studies combined with metabolomic analyses could reveal the dynamic nature of this compound expression and its contribution to a plant's chemical defense strategies in natural ecosystems.

In the realm of biotechnology, a key future direction is the enhancement of microbial production platforms for this compound and its derivatives. nih.govrsc.org This involves not only optimizing the metabolic pathways within microorganisms like Saccharomyces cerevisiae but also exploring other potential host organisms. nih.gov The discovery and characterization of novel this compound synthases from a wider range of organisms could lead to enzymes with improved efficiency and product specificity. nih.govnumberanalytics.com Furthermore, the application of synthetic biology tools will enable the construction of complex biosynthetic pathways to produce a diverse array of sesquiterpenoids derived from this compound, which could have applications in pharmaceuticals, agriculture, and fragrances. numberanalytics.commarketresearchintellect.comnih.gov There is also potential in exploring the production of this compound in controlled environments like bioreactors, which could ensure consistent quality and yield. nih.gov

Remaining Challenges in Understanding this compound's Biological Roles

Despite being a well-known and widespread sesquiterpene, significant challenges remain in fully understanding the biological roles of this compound. mdpi.comms-editions.cl One of the primary hurdles is disentangling its direct biological effects from its role as a precursor to a multitude of other sesquiterpenoids. mdpi.comnih.govmdpi.com The rapid rearrangement of this compound, both enzymatically and non-enzymatically, makes it difficult to pinpoint its specific functions in vivo. nih.govmdpi.com

Another challenge lies in the complexity of the plant's metabolic network. The biosynthesis of this compound is interconnected with other metabolic pathways, and its production can be influenced by a variety of genetic and environmental factors. mdpi.comnih.gov Understanding this intricate regulation is crucial for a complete picture of its biological significance.

Furthermore, the precise molecular targets of this compound in insects and microbes are largely unknown. Identifying the receptors or enzymes that interact with this compound would provide a mechanistic basis for its observed insecticidal and antimicrobial activities. The stereochemistry of this compound adds another layer of complexity, as the biological activities of its enantiomers can differ, and the factors controlling the enantiomeric ratio in plants are not well understood. Overcoming these challenges will require a multidisciplinary approach, combining genetics, biochemistry, and ecology.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Germacrene D in plant extracts or microbial cultures?

  • Methodology : Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC/MS) is standard for quantification and structural confirmation. For enantiomeric resolution, chiral GC columns (e.g., Cyclosil-B) enable separation of (+)- and (-)-Germacrene D. Internal standards like nerolidol improve accuracy in GC-FID .
  • Data Interpretation : Compare retention indices and mass spectra with reference libraries (e.g., NIST Chemistry WebBook) . Enantioselective GC requires pure standards for peak assignment .

Q. How can isotopic labeling (e.g., ¹³C or ²H) clarify this compound biosynthesis in plants?

  • Methodology : Feed labeled precursors (e.g., ¹³C-glucose or deuterated mevalonate) to plant tissues or microbial systems. Use HSQC NMR to track isotopic incorporation into this compound’s carbon backbone or ¹³C-NMR for stereochemical analysis of cyclization steps .
  • Case Study : In Solidago canadensis, ¹³C-labeling revealed distinct 1,2- and 1,3-hydride shifts underlying (+)- vs. (-)-Germacrene D biosynthesis .

Advanced Research Questions

Q. What metabolic engineering strategies optimize enantiopure this compound production in Saccharomyces cerevisiae?

  • Methodology :

  • Synthase Selection : Screen sesquiterpene synthases (e.g., AcTPS1 from Acremonium chrysogenum) for high catalytic efficiency .
  • Precursor Enhancement : Overexpress tHMG1 (to boost mevalonate pathway flux) and ERG20 (farnesyl pyrophosphate synthase). Knock out competing pathways (e.g., erg9 for squalene synthesis) .
  • Strain Iteration : Use CRISPR-Cas9 for multi-copy integration of AcTPS1 and tHMG1. Fed-batch fermentation with Cu²⁺ induction achieves titers >7.9 g/L in bioreactors .

Q. How does acid-catalyzed cyclization of this compound influence sesquiterpene diversity in essential oils?

  • Mechanistic Insight : Protonation of this compound’s exocyclic double bond generates cadinanyl, muurolenyl, or amorphenyl carbocations, leading to δ-cadinene, γ-muurolene, or epizonarene. DFT calculations (B3LYP/6-31G*) predict energy barriers favoring cadinane derivatives, consistent with natural product distributions .
  • Experimental Validation : Simulate cyclization in vitro using Lewis acids (e.g., BF₃·Et₂O) and analyze products via GC-MS .

Q. Why do (+)- and (-)-Germacrene D enantiomers exhibit differential bioactivity in plant-insect interactions?

  • Methodology :

  • Electrophysiology : Use single-sensillum recordings in moth antennae (e.g., Heliothis virescens) to compare neuronal responses. (-)-Germacrene D elicits 10× stronger signals than the (+)-form, likely due to receptor binding specificity .
  • Ecological Assays : Test enantiomer-specific effects on herbivore oviposition or predator attraction in controlled greenhouse trials .

Q. How can conflicting reports about this compound’s role as a direct defense compound vs. pollinator attractant be resolved?

  • Experimental Design :

  • Tissue-Specific Analysis : Use headspace VOC profiling (SPME-GC/MS) to compare emissions from flowers vs. leaves. In pyrethrum, this compound accumulates in floral tissues, suggesting dual roles .
  • Field Studies : Manipulate this compound levels via RNAi in Bursera species and monitor pollinator visitation vs. herbivore damage .

Data Contradiction Analysis

Q. How to address discrepancies in enantiomer ratios reported across plant species?

  • Resolution Strategies :

  • Chiral Column Calibration : Verify column specificity using synthetic standards. For example, Vitis vinifera exocarp contains both enantiomers, but improper GC conditions may skew ratios .
  • Biosynthetic Pathway Tracing : Compare precursor flux via ²H-labeled DOX (1-deoxy-d-xylulose) in divergent species (e.g., Solidago vs. Asteraceae) .

Tables for Key Methodological Comparisons

Technique Application Limitations References
Chiral GC-MSEnantiomer resolutionRequires high-purity standards
¹³C-NMR/HSQCBiosynthetic pathway mappingLow sensitivity for trace metabolites
CRISPR-Cas9 engineeringHigh-titer microbial productionOff-target effects require validation
DFT calculations (B3LYP)Predicting cyclization productsAssumes gas-phase conditions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.